molecular formula C13H8ClNS B11826489 1-Chlorodibenzo[b,f][1,4]thiazepine

1-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B11826489
M. Wt: 245.73 g/mol
InChI Key: LBDDYEVEGAFVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorodibenzo[b,f][1,4]thiazepine is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chlorodibenzo[b,f][1,4]thiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chlorodibenzo[b,f][1,4]thiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

7-chlorobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H8ClNS/c14-10-4-3-7-12-9(10)8-15-11-5-1-2-6-13(11)16-12/h1-8H

InChI Key

LBDDYEVEGAFVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=C(S2)C=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f]thiazepine from Dibenzo[b,f]thiazepine-11(10H)-one

An In-depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine from Dibenzo[b,f][1][2]thiazepine-11(10H)-one

This guide provides a comprehensive overview of the synthetic transformation of Dibenzo[b,f][1][2]thiazepine-11(10H)-one to 11-Chlorodibenzo[b,f][1][2]thiazepine. This conversion is a critical step in the synthesis of various pharmaceutically active compounds, most notably the atypical antipsychotic drug Quetiapine.[2][3][4] We will delve into the prevalent synthetic methodologies, the underlying chemical principles, and detailed experimental protocols tailored for researchers and professionals in drug development.

Introduction: The Significance of the Dibenzothiazepine Scaffold

The dibenzo[b,f][1][2]thiazepine core structure is a privileged scaffold in medicinal chemistry, forming the foundation for numerous compounds with significant central nervous system activity.[5] Dibenzo[b,f][1][2]thiazepine-11(10H)-one serves as a key precursor, or intermediate, in the multi-step synthesis of drugs like Quetiapine, which is widely used in the treatment of schizophrenia and bipolar disorder.[3][6] The conversion of the lactam (carbonyl group at position 11) to an imino chloride (11-Chlorodibenzo[b,f][1][2]thiazepine) is a pivotal activation step. This transformation turns a relatively unreactive amide into a highly reactive intermediate, primed for subsequent nucleophilic substitution reactions to build the final drug molecule.[3]

Synthetic Strategy: From Lactam to Imino Chloride

The core of this synthesis involves the chlorination of the C-11 carbonyl group of Dibenzo[b,f][1][2]thiazepine-11(10H)-one. This is typically achieved by employing a potent chlorinating agent that can convert the amide functionality into a reactive imino chloride. Several reagents have been reported for this purpose, including phosphorus oxychloride (POCl₃) and Vilsmeier-type reagents.[1][7][8]

Mechanism of Action: The Role of Phosphorus Oxychloride

The use of phosphorus oxychloride, often in the presence of an organic base like N,N-dimethylaniline, is a well-established method.[1][8] The reaction proceeds through the following conceptual steps:

  • Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Ion Attack: A chloride ion is eliminated from the phosphorus intermediate and subsequently attacks the carbonyl carbon.

  • Formation of Imino Chloride: A cascade of electron movements leads to the formation of the stable imino chloride and the generation of phosphorus-based byproducts.

The organic base, N,N-dimethylaniline, acts as a catalyst and acid scavenger, facilitating the reaction and improving yields.[8]

Experimental Protocols

This section details two distinct, field-proven methods for the synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine.

Method 1: Chlorination using Phosphorus Oxychloride

This protocol is adapted from established industrial procedures and offers high conversion rates.[1][8]

Workflow Diagram:

Gcluster_0Preparationcluster_1Reactioncluster_2Work-up & IsolationACharge flask with Dibenzo[b,f][1,4]thiazepine-11(10H)-one, POCl₃, and N,N-dimethylanilineBHeat mixture to gentle reflux (approx. 110-112°C)A->BCMaintain reflux for 6-7 hours under Nitrogen atmosphereB->CDMonitor reaction completion via TLCC->DECool reaction mixture to room temperatureD->EFIsolate product (details in protocol)E->F

Caption: Workflow for Phosphorus Oxychloride Method.

Step-by-Step Protocol:

  • Flask Setup: In a 2-liter round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 115.0 g (0.506 mole) of dibenzo[b,f][1][2]thiazepine-11(10-H)one.[1]

  • Reagent Addition: Add 700 ml (7.5 moles) of phosphorous oxychloride and 38.0 g (0.313 mole) of N,N-dimethylaniline to the flask.[1] This creates a grey suspension.

  • Heating and Reflux: Using a heating mantle, gently heat the suspension to reflux. In some variations using toluene as a solvent, this temperature is around 110-112°C.[8]

  • Reaction Time: Maintain the reflux for approximately 6 to 7 hours.[1][8] The reaction progress should be monitored.

  • Monitoring: The reaction can be analyzed by thin-layer chromatography (TLC) on silica gel plates, using a developing solvent system such as ether-hexane (1:1). The desired product, the imino chloride, should have an Rf value of approximately 0.70, and the starting lactam should be absent upon completion.[1]

  • Cooling: After completion, allow the resulting amber solution to cool to room temperature.[1] The subsequent work-up would involve carefully quenching the excess POCl₃ and isolating the crude product, which can then be purified.

Quantitative Data Summary (Method 1):

ParameterValueReference
Starting Material115.0 g (0.506 mole)[1]
Phosphorus Oxychloride700 ml (7.5 moles)[1]
N,N-dimethylaniline38.0 g (0.313 mole)[1]
Reaction TemperatureGentle Reflux (~110-112°C)[1][8]
Reaction Time6-7 hours[1][8]
Method 2: Chlorination using a Vilsmeier Reagent

This alternative approach utilizes a Vilsmeier reagent, prepared in situ from di-(trichloromethyl)carbonate (BTC) and N,N-dimethylformamide (DMF), in an organic solvent like toluene. This method is advantageous due to its milder reaction conditions and simplified post-treatment.[7]

Workflow Diagram:

Gcluster_0Preparationcluster_1Reactioncluster_2Work-up & IsolationACharge flask with Dibenzo[b,f][1,4]thiazepine-11(10H)-one, BTC, DMF, and TolueneBHeat mixture to specified temperature (e.g., 90°C or reflux)A->BCMaintain temperature for 3-4 hoursB->CDSpin-dry system under reduced pressureC->DERecrystallize from TolueneD->EFWash solid with petroleum ether and dryE->F

Caption: Workflow for Vilsmeier Reagent Method.

Step-by-Step Protocol:

  • Flask Setup: To a 100mL three-neck flask equipped with a thermometer and mechanical stirring, add 6.81g (30mmol) of 10H-dibenzo[b,f][1][2]thiazepin-11-one.[7]

  • Reagent Addition: Add 50 mL of toluene, 5.94 g (20 mmol) of BTC, and 0.22 g (3.0 mmol) of DMF.[7]

  • Heating: Heat the reaction mixture to 90°C.[7] Other reported examples heat to a full toluene reflux at 112°C.[7]

  • Reaction Time: Maintain the temperature for approximately 4.0 hours (at 90°C) or 3.0 hours (at reflux).[7]

  • Work-up: After the reaction is complete, spin-dry the system under reduced pressure to obtain a brown viscous liquid.[7]

  • Purification: Recrystallize the residue with toluene. A solid will precipitate.

  • Isolation: Collect the white solid product via suction filtration, wash it with petroleum ether, and dry to obtain the final product. A yield of approximately 91% can be expected.[7]

Quantitative Data Summary (Method 2):

ParameterValueReference
Starting Material6.81 g (30 mmol)[7]
BTC5.94 g (20 mmol)[7]
DMF0.22 g (3.0 mmol)[7]
Toluene50 mL[7]
Reaction Temperature90°C[7]
Reaction Time4.0 hours[7]
Yield~91%[7]
Trustworthiness and Self-Validation

For both protocols, the successful synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine is validated through standard analytical techniques.

  • Thin-Layer Chromatography (TLC): As mentioned, TLC is a rapid and effective way to monitor the disappearance of the starting material and the appearance of the product.[1]

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 103-106°C.[7]

  • Spectroscopic Analysis: For unambiguous structure confirmation, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the molecular structure and purity of the final compound.

Conclusion: A Foundational Transformation in Pharmaceutical Synthesis

The conversion of Dibenzo[b,f][1][2]thiazepine-11(10H)-one to its 11-chloro derivative is a robust and essential chemical transformation. While the phosphorus oxychloride method is a powerful and widely cited industrial process, the Vilsmeier reagent approach offers a compelling alternative with high yields and potentially safer, more manageable conditions. The choice of method will depend on the scale of the synthesis, available equipment, and specific process safety considerations. Both pathways, when executed with precision, provide reliable access to a key intermediate vital for the development of important therapeutics.

References

  • Synthesis of (c) 11-Chloro-dibenzo[b,f][1][2]thiazepine - PrepChem.com. [Link]

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. [Link]

  • Preparation method of 11-chlorodibenzo[b,f][1][2]thiazepine in presence of Vilsmeier reagent.

  • Method for producing 11-chlorodibenzo[b,f][1][2]thiazepine - Google Patents.

  • An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H] - TSI Journals. [Link]

  • Dibenzo-[B,F][1][2]-Thiazepin-11(10H)- one - Hely Speciality Chemicals. [Link]

  • METHOD OF PREPARING 10H-DIBENZO[b,f][1][2]THIAZEPIN-11-ONE - Google Patents.

  • Scheme 45 Synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-ones via Smiles rearrangement. [Link]

  • An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H] - TSI Journals. [Link]

  • One pot regioselective synthesis of a small library of dibenzo[b,f][1][2]thiazepin-11(10H). [Link]

  • Dibenzo[b.f][1][2]thiazepine-11(10H)-one - Multichem Exports. [Link]

  • Dibenzo(b,f)(1,4)thiazepine-11(10H)-thione - PubChem. [Link]

mechanism of action for dibenzothiazepine class compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Dibenzothiazepine Class Compounds

Abstract

The dibenzothiazepine class of compounds represents a cornerstone in the pharmacotherapy of various neuropsychiatric disorders, most notably schizophrenia and bipolar disorder. Their clinical efficacy is intrinsically linked to a complex and multifaceted mechanism of action, primarily centered on the modulation of central dopamine and serotonin systems. This technical guide provides a comprehensive exploration of the molecular pharmacology of dibenzothiazepines, with a particular focus on the prototypical agent, quetiapine. We will delve into the intricacies of their receptor binding profiles, the downstream signaling cascades they modulate, and the critical role of active metabolites. Furthermore, this guide will elucidate the structure-activity relationships that govern their pharmacological activity and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of therapeutic agents.

Introduction to the Dibenzothiazepine Scaffold

Dibenzothiazepines are a class of tricyclic compounds characterized by a core structure consisting of a thiazine ring fused to two benzene rings. This scaffold has proven to be a versatile template for the development of a range of biologically active molecules.[1] The successful introduction of compounds like quetiapine, clotiapine, and tianeptine for antipsychotic and antidepressant activities has highlighted the therapeutic potential of this chemical class.[1] The unique "butterfly" conformation of the dibenzothiazepine ring system is thought to contribute to its distinct binding modes at various receptors.[2]

Core Mechanism of Action: A Symphony of Receptor Interactions

The therapeutic effects of dibenzothiazepine antipsychotics are not attributed to a single receptor interaction but rather to a complex interplay of activities across multiple neurotransmitter systems.[3] The primary mechanism is widely accepted to be a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5]

Dopamine D2 Receptor Antagonism

The dopamine hypothesis of schizophrenia posits that an overactivity of the mesolimbic dopamine pathway is responsible for the positive symptoms of the disorder, such as hallucinations and delusions.[6] Dibenzothiazepines, like other antipsychotics, exert their therapeutic effects by blocking D2 receptors in this pathway.[5] However, a key feature of atypical antipsychotics like quetiapine is their transient and moderate occupancy of D2 receptors.[7] This "kiss and run" hypothesis suggests that rapid dissociation from the D2 receptor is sufficient to produce an antipsychotic effect while minimizing the risk of extrapyramidal symptoms (EPS) that are associated with high and sustained D2 receptor blockade in the nigrostriatal pathway.[8]

Serotonin 5-HT2A Receptor Antagonism

A defining characteristic of atypical antipsychotics, including those of the dibenzothiazepine class, is their high affinity for the serotonin 5-HT2A receptor.[9] The ratio of 5-HT2A to D2 receptor affinity is often used as an indicator of atypicality.[6] Antagonism of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms of schizophrenia and to further reduce the risk of EPS.[10] This is because serotonin can inhibit dopamine release in the striatum; by blocking 5-HT2A receptors, dibenzothiazepines can indirectly increase dopamine levels in this region, counteracting the effects of D2 blockade.[10]

The Synergistic Dance: D2 and 5-HT2A Receptor Interaction

The combined antagonism of D2 and 5-HT2A receptors is believed to be the cornerstone of the efficacy and tolerability of dibenzothiazepine antipsychotics. This dual action allows for the modulation of dopamine activity in a more nuanced manner than D2 antagonism alone, leading to a broader spectrum of therapeutic effects with a lower side-effect burden.

Downstream Signaling Pathways

The interaction of dibenzothiazepines with D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately mediate their therapeutic effects. Both D2 and 5-HT2A receptors are G protein-coupled receptors (GPCRs).

D2 Receptor Signaling

The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[8] By antagonizing the D2 receptor, dibenzothiazepines block this inhibitory signal, leading to a normalization of cAMP and PKA activity.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o) Dopamine->D2R Activates Dibenzothiazepine Dibenzothiazepine (e.g., Quetiapine) Dibenzothiazepine->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Downstream Targets

Figure 1: Dopamine D2 Receptor Signaling Pathway.
5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[11] Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, dibenzothiazepines prevent this signaling cascade.

SHT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) SHT2A_R Serotonin 5-HT2A Receptor (Gq/11) Serotonin->SHT2A_R Activates Dibenzothiazepine Dibenzothiazepine (e.g., Quetiapine) Dibenzothiazepine->SHT2A_R Antagonizes Gq_protein Gq/11 Protein SHT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Modulation of Neurotransmission PKC->Cellular_Response Phosphorylates Downstream Targets

Figure 2: Serotonin 5-HT2A Receptor Signaling Pathway.

Broad Receptor Binding Profile and the Role of Metabolites

Beyond their primary targets, dibenzothiazepines interact with a wide range of other neurotransmitter receptors, which contributes to both their therapeutic effects and their side-effect profiles.[6] Quetiapine, for instance, also has significant affinity for histamine H1 and adrenergic α1 receptors.[3] Antagonism at H1 receptors is responsible for the sedative effects commonly observed with this medication, while α1 receptor blockade can lead to orthostatic hypotension.[3]

A crucial aspect of the pharmacology of some dibenzothiazepines is the activity of their metabolites. For quetiapine, its major active metabolite, norquetiapine (N-desalkylquetiapine), has a distinct pharmacological profile.[7] Norquetiapine is a potent inhibitor of the norepinephrine transporter (NET) and also acts as a partial agonist at the 5-HT1A receptor.[7] These actions are thought to contribute significantly to the antidepressant efficacy of quetiapine.[7]

Table 1: Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine

ReceptorQuetiapineNorquetiapine
Dopamine D2167422
Serotonin 5-HT2A3137
Serotonin 5-HT1A110026 (partial agonist)
Histamine H14.41.8
Adrenergic α11912
Norepinephrine Transporter (NET)>10,00012

Data compiled from various sources. Ki values are approximate and can vary depending on the experimental conditions.

Structure-Activity Relationships (SAR)

The chemical structure of dibenzothiazepines can be systematically modified to alter their receptor binding affinities and functional activities. Understanding these structure-activity relationships is crucial for the rational design of new compounds with improved therapeutic profiles.

Key structural features that influence the activity of dibenzothiazepine derivatives include:

  • Substituents on the Tricyclic Core: The nature and position of substituents on the benzene rings can significantly impact receptor affinity and selectivity. For example, the chlorine atom in clotiapine contributes to its potent D2 and 5-HT2A antagonism.[12]

  • The Piperazine Side Chain: The piperazine moiety is a common feature in many dibenzothiazepine antipsychotics and is crucial for their interaction with dopaminergic and serotonergic receptors. Modifications to this side chain can modulate receptor affinity and pharmacokinetic properties.[13] For instance, the terminal group on the piperazine ring can influence the compound's interaction with the receptor binding pocket.

  • Stereochemistry: For chiral dibenzothiazepines, the different enantiomers can exhibit distinct pharmacological profiles. For example, the (R)-(-)-enantiomer of a pyrrolo[2,1-b][4][14]benzothiazepine derivative was found to be a more potent D2 receptor antagonist than the (S)-(+)-enantiomer.

Experimental Protocols

The characterization of the mechanism of action of dibenzothiazepine compounds relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two fundamental in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To determine the in vitro binding affinity of a dibenzothiazepine compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Rat striatal tissue homogenate or cell lines expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

  • Non-specific Binding Control: Haloperidol or another high-affinity D2 receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Dibenzothiazepine derivative dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.

  • Binding Assay (performed in triplicate):

    • To each well of a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM haloperidol), 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Receptor Source) start->prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding prep->assay_setup incubation Incubation (60-90 min, RT) assay_setup->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 3: Radioligand Binding Assay Workflow.
cAMP Functional Assay for D2 Receptor Antagonism

This protocol describes a cell-based assay to measure the functional antagonism of a dibenzothiazepine compound at the Gi-coupled D2 receptor.

Objective: To determine the functional potency of a dibenzothiazepine compound as a D2 receptor antagonist.

Materials:

  • Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Forskolin: An adenylyl cyclase activator.

  • Dopamine or other D2 agonist.

  • Test Compound: Dibenzothiazepine derivative.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer at an optimized density.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (antagonist).

    • Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells of a 384-well plate.

    • Prepare a solution containing a fixed concentration of a D2 agonist (e.g., dopamine at its EC80 concentration) and forskolin.

    • Add the cell suspension to the agonist/forskolin mixture.

    • Dispense the cell/agonist/forskolin mixture into the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to lyse the cells and measure cAMP levels.

  • Measurement: Read the plate on a compatible plate reader.

Data Analysis:

  • Normalize the data to the control wells (agonist + forskolin without antagonist).

  • Plot the normalized response against the logarithm of the antagonist concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression analysis.

cAMP_Assay_Workflow start Start cell_prep Cell Preparation (D2-expressing cells) start->cell_prep assay_setup Assay Setup (384-well plate) - Antagonist dilutions - Agonist + Forskolin - Add cells cell_prep->assay_setup incubation Incubation (30 min, RT) assay_setup->incubation cAMP_detection cAMP Detection (Add kit reagents) incubation->cAMP_detection measurement Plate Reading (Measure signal) cAMP_detection->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Figure 4: cAMP Functional Assay Workflow.

Conclusion

The dibenzothiazepine class of compounds has made a significant impact on the treatment of severe mental illnesses. Their therapeutic efficacy stems from a sophisticated mechanism of action that involves a synergistic antagonism of dopamine D2 and serotonin 5-HT2A receptors, further modulated by interactions with a broader range of neuroreceptors and the activity of key metabolites. A thorough understanding of their molecular pharmacology, guided by detailed experimental characterization, is essential for the continued development of novel and improved therapeutic agents based on the dibenzothiazepine scaffold. This guide has provided a comprehensive overview of the current understanding of their mechanism of action and the practical methodologies used to investigate them, serving as a valuable resource for the scientific community.

References

  • Bürki, H. R., Sayers, A. C., Ruch, W., & Asper, H. (1977). Effects of clozapine and other dibenzo-epines on central dopaminergic and cholinergic systems. Structure-activity relationships. Arzneimittel-Forschung, 27(8), 1561–1565.
  • DeVane, C. L., & Nemeroff, C. B. (2001). Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing.
  • Gallelli, L., Spagnuolo, V., Palleria, C., Iannone, M., De Sarro, G., & Ferraro, M. (2013). Active metabolites as antidepressant drugs: the role of norquetiapine in the mechanism of action of quetiapine in the treatment of mood disorders. Frontiers in pharmacology, 4, 119.
  • Gómez-Lobo, A., & Pérez-García, C. (2010). Quetiapine versus other atypical antipsychotics for schizophrenia.
  • Joyce, D. W. (2018). Similarity Maps - Visualizing Antipsychotic Affinities : Part Two. Dan W Joyce.
  • Lokshin, V. (1998). Clotiapine for acute psychotic illnesses.
  • Meltzer, H. Y. (2004). What's atypical about atypical antipsychotic drugs?. Current opinion in pharmacology, 4(1), 53–57.
  • Patsnap. (2024, July 17). What is the mechanism of Clothiapine?
  • Patsnap. (2024, July 17). What is the mechanism of Tianeptine Sodium?
  • Saller, C. F., & Salama, A. I. (1993). Seroquel: biochemical profile of a potential atypical antipsychotic. Psychopharmacology, 112(2-3), 285–292.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
  • Small, J. G., Kolar, M. C., & Kellams, J. J. (1998). Quetiapine vs. Placebo in Patients with Schizophrenia. American family physician, 57(1), 161.
  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.
  • Waghmode, S. B., Mahale, G. D., Kolekar, Y. M., Kumar, A., & Singh, D. (2011). Synthesis and antibacterial activities of new dibenzothiazepine derivatives. Indian Journal of Chemistry - Section B, 50(9), 1196-1201.
  • Wikipedia. (2024). Antipsychotic.
  • Wikipedia. (2024). Tianeptine.

Sources

Spectroscopic Characterization of 1-Chlorodibenzo[b,f]thiazepine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Structural Identity of a Key Pharmaceutical Intermediate

1-Chlorodibenzo[b,f]thiazepine, also known as 11-Chlorodibenzo[b,f][1][2]thiazepine, is a critical intermediate in the synthesis of several atypical antipsychotic drugs, most notably Quetiapine.[3][4] Its molecular structure, comprising a dibenzothiazepine core with a chlorine substituent, dictates its reactivity and suitability for subsequent synthetic transformations. The precise and unambiguous characterization of this compound is paramount to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate and confirm the structure of 1-Chlorodibenzo[b,f]thiazepine, offering both field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The structural integrity of 1-Chlorodibenzo[b,f]thiazepine is the foundation upon which the synthesis of its derivatives is built. Any deviation in its chemical makeup can lead to the formation of impurities that may carry their own pharmacological or toxicological profiles. Therefore, a robust analytical workflow employing a suite of spectroscopic methods is not merely a procedural step but a cornerstone of regulatory compliance and patient safety.

Molecular Structure and Isomeric Considerations

The core of 1-Chlorodibenzo[b,f]thiazepine is a tricyclic system with the molecular formula C₁₃H₈ClNS and a molecular weight of approximately 245.73 g/mol .[5][6] The numbering of the dibenzothiazepine ring system is crucial for the unambiguous assignment of spectroscopic signals. The chlorine atom is located at the 1-position of the dibenzo[b,f]thiazepine ring.

Caption: Molecular structure of 1-Chlorodibenzo[b,f]thiazepine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectral Data

Based on a patent filing, the following experimental ¹H NMR data for 1-Chlorodibenzo[b,f]thiazepine has been reported:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.53d8.01HAromatic H
7.25-7.45m-6HAromatic H
7.15t8.01HAromatic H

Solvent: CDCl₃, Frequency: 400 MHz

The aromatic region of the spectrum is expected to be complex due to the presence of eight distinct protons on the two benzene rings. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the sulfur and nitrogen atoms, as well as through-space interactions. The reported multiplet between 7.25 and 7.45 ppm likely encompasses several overlapping signals from the protons on both benzene rings. The distinct doublet and triplet at 7.53 and 7.15 ppm, respectively, can be attributed to specific protons experiencing clear ortho- and meta-couplings.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Chlorodibenzo[b,f]thiazepine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (5-10 mg in CDCl₃) B Instrument Setup (≥400 MHz NMR) A->B C Data Acquisition (1D ¹H Spectrum) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ) ppmCarbon TypeAssignment
~150-160QuaternaryC=N
~140-150QuaternaryAromatic C-S & C-N
~120-135TertiaryAromatic CH
~120-130QuaternaryAromatic C-Cl

The chemical shifts of the aromatic carbons will be influenced by the nature of the attached heteroatoms (S and N) and the chlorine substituent. The carbon atom directly attached to the chlorine will be significantly affected, as will the carbons in the ortho, meta, and para positions. The imine carbon (C=N) is expected to resonate at the downfield end of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0-180 ppm.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ a pulse program with a sufficient relaxation delay.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

  • Spectral Analysis:

    • Identify the number of unique carbon signals.

    • Use techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule).

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data

The nominal molecular weight of 1-Chlorodibenzo[b,f]thiazepine (C₁₃H₈ClNS) is 245 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak.

m/zIonExpected Relative Abundance
245[M]⁺ (with ³⁵Cl)100%
247[M+2]⁺ (with ³⁷Cl)~33%

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide further structural confirmation. Common fragmentation pathways for similar heterocyclic systems involve the loss of small, stable molecules or radicals.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions and a clear molecular ion peak. Electrospray Ionization (ESI) is a softer ionization method that would primarily yield the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a mass analyzer with sufficient resolution to accurately determine the m/z values (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

cluster_workflow Mass Spectrometry Experimental Workflow A Sample Introduction (Direct Infusion/LC/GC) B Ionization (e.g., ESI or EI) A->B C Mass Analysis (e.g., TOF or Quadrupole) B->C D Data Acquisition (Scan m/z range) C->D E Data Analysis (Molecular Ion, Fragmentation) D->E

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectral Data

The IR spectrum of 1-Chlorodibenzo[b,f]thiazepine is expected to be dominated by absorptions corresponding to the vibrations of the aromatic rings and the C=N and C-S bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic C-H
~1600-1650C=N stretchImine
~1450-1580C=C stretchAromatic C=C
~1000-1250C-N stretchAromatic amine
~700-800C-S stretchThioether
~750-850C-H out-of-plane bendAromatic C-H
~1000-1100C-Cl stretchAryl chloride

The specific positions and intensities of the aromatic C-H out-of-plane bending vibrations can provide clues about the substitution patterns on the benzene rings.

Experimental Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectral Data

The extended conjugation of the dibenzothiazepine ring system is expected to give rise to strong absorptions in the UV region. While specific experimental data is not available, based on similar aromatic heterocyclic compounds, one would anticipate one or more strong absorption bands (λ_max) in the range of 250-350 nm. These absorptions correspond to π → π* electronic transitions within the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 1-Chlorodibenzo[b,f]thiazepine in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 1-Chlorodibenzo[b,f]thiazepine requires a multi-faceted analytical approach. While a complete set of publicly available experimental data is limited, a combination of the reported ¹H NMR data and reasoned predictions based on the well-documented spectroscopy of structurally related compounds provides a robust framework for its identification and characterization. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the identity and purity of this vital pharmaceutical intermediate. For routine quality control, a combination of chromatographic techniques (such as HPLC) and a primary spectroscopic method (like ¹H NMR or IR) can provide an efficient and reliable means of verification.

References

  • Allmpus. (n.d.). 11-CHLORO-DIBENZO[B,F][1][2]THIAZEPINE. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 11-chlorodibenzo[b,f][1][2]thiazepine in presence of Vilsmeier reagent. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of (c) 11-Chloro-dibenzo[b,f][1][2]thiazepine. Retrieved from [Link]

  • PubChem. (n.d.). 11-Chlorodibenzo(b,f)(1,4)thiazepine. Retrieved from [Link]

  • ResearchGate. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Retrieved from [Link]

  • ResearchGate. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Retrieved from [Link]

  • ScienceDirect. (2009). Identification and characterization of potential impurities of quetiapine fumarate. Retrieved from [Link]

  • SynZeal. (n.d.). 11-Chloro-dibenzo[b,f][1][2]thiazepine. Retrieved from [Link]

  • Allmpus. (n.d.). 11-CHLORO-DIBENZO[B,F][1][2]THIAZEPINE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 11-Chlorodibenzo[b,f][1][2]thiazepine. Retrieved from [Link]

  • PubChem. (n.d.). 11-Chlorodibenzo(b,f)(1,4)thiazepine. Retrieved from [Link]

Sources

molecular formula and weight of 1-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of 1-Chlorodibenzo[b,f][1,4]thiazepine requires a high degree of precision, particularly to differentiate it from its closely related and highly regulated structural isomer, 11-chlorodibenzo[b,f][1,4]thiazepine (the core intermediate for the antipsychotic drug Quetiapine).

This technical guide unpacks the fundamental physicochemical properties, mechanistic causality behind its synthesis, and the self-validating analytical frameworks required to successfully utilize this privileged medicinal scaffold.

Structural Identity & Physicochemical Profiling

Understanding the exact molecular parameters of 1-Chlorodibenzo[b,f][1,4]thiazepine is critical for reaction stoichiometry, analytical validation, and downstream pharmacokinetic modeling.

Both the 1-chloro and 11-chloro isomers share identical atomic makeups, but their functional reactivity is starkly different. In 1-chlorodibenzo[b,f][1,4]thiazepine, the chlorine atom resides on the fused benzene ring, leaving an intact imine (-N=CH-) bond within the central thiazepine ring. Conversely, the 11-chloro isomer functions as an imidoyl chloride (-N=CCl-), making it highly susceptible to nucleophilic attack (e.g., by piperazine derivatives in drug synthesis).

Table 1: Physicochemical Parameters & Isomeric Differentiation

Parameter1-Chlorodibenzo[b,f][1,4]thiazepine11-Chlorodibenzo[b,f][1,4]thiazepine (Reference)
CAS Number 37539-80-313745-86-3
Molecular Formula C₁₃H₈ClNSC₁₃H₈ClNS
Molecular Weight 245.73 g/mol 245.73 g/mol
Exact Mass 245.0066 Da245.0066 Da
Structural Class Aryl halide (Stable aromatic C-Cl)Imidoyl chloride (Reactive C-Cl)
Melting Point 124–126 °C~55-58 °C
Diagnostic ¹H NMR Sharp singlet at δ ~9.03 ppm (Imine C11-H)Imine proton strictly absent

Data supported by PubChem validation standards and synthetic literature.

Mechanistic Causality: Diversity-Oriented Synthesis

To construct the 1-chlorodibenzo[b,f][1,4]thiazepine scaffold, bench chemists cannot use standard denitrocyclization or Bischler-Napieralski methods alone. Instead, modern protocols utilize a highly robust copper-catalyzed C-S cyclization cascade.

The rationale behind the precursor selection is structurally deterministic: reacting 2-aminothiophenol with 2,6-dichlorobenzaldehyde forces a dual-event sequence. The amine selectively attacks the aldehyde to form an imine, while the orthothiol group displaces only one of the two chlorine atoms under copper catalysis. The remaining chlorine atom becomes permanently anchored at the 1-position of the final dibenzo[b,f][1,4]thiazepine ring.

Synthesis A 2-Aminothiophenol (Nucleophile) C Intermediate Imine (Schiff Base) A->C Condensation (-H2O) B 2,6-Dichlorobenzaldehyde (Electrophile) B->C Condensation (-H2O) D 1-Chlorodibenzo[b,f] [1,4]thiazepine C->D Cu-Catalyzed C-S Coupling (Intramolecular S-arylation) (-HCl)

Workflow mapping the diversity-oriented synthesis of 1-Chlorodibenzo[b,f][1,4]thiazepine.

Self-Validating Protocol: Two-Step Methodology

The following protocol leverages chemical checkpoints to ensure each step self-validates prior to advancing, minimizing downstream purification bottlenecks as demonstrated in advanced synthetic studies.

Step 1: Acid-Catalyzed Schiff Base Formation
  • Reagents: 2-Aminothiophenol (10 mmol), 2,6-Dichlorobenzaldehyde (10 mmol), Glacial Acetic Acid (cat. 2 drops), Anhydrous Ethanol (20 mL).

  • Methodology:

    • Combine reagents in an oven-dried 50 mL round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture at 80 °C for 2–4 hours.

    • Causality Check: The addition of glacial acetic acid perfectly tunes the electrophilicity of the aldehyde carbonyl without fully protonating the amine nucleophile. Refluxing selectively drives off water, shifting the thermodynamic equilibrium exclusively toward the imine.

    • Self-Validation: Run an FTIR scan of the crude aliquot. The absolute disappearance of the prominent aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of a C=N stretch (~1620 cm⁻¹) confirms reaction completion.

Step 2: Copper-Catalyzed Intramolecular Thioetherification
  • Reagents: Crude Imine (from Step 1), Potassium Carbonate (K₂CO₃, 20 mmol), Copper(I) Iodide (CuI, 1 mmol / 10 mol%), Anhydrous DMF (15 mL).

  • Methodology:

    • Transfer the concentrated imine to a sealed reaction vial and dissolve in anhydrous DMF.

    • Add K₂CO₃ followed by CuI.

    • Heat the mixture to 110 °C under an inert Nitrogen atmosphere for 8–12 hours.

    • Causality Check: K₂CO₃ deprotonates the thiol (-SH) to form a highly reactive thiolate anion. The CuI catalyst undergoes oxidative addition into the sterically accessible ortho C-Cl bond, followed by reductive elimination to close the seven-membered thiazepine ring.

    • Quench with ice water, extract with Ethyl Acetate (3 x 20 mL), and purify via silica gel chromatography (10% EtOAc/Petroleum Ether).

Analytical Validation Framework

Because molecular weight alone (245.73 g/mol ) cannot distinguish between isomeric variants or uncyclized intermediates, the structural integrity of the synthesized 1-chlorodibenzo[b,f][1,4]thiazepine must be verified through parallel, multi-modal analysis.

Analytics target 1-Chlorodibenzo[b,f][1,4]thiazepine (Analyte) nmr 1H-NMR Spectroscopy Diagnostic Imine Proton target->nmr ms LC-HRMS Analysis Molecular Mass Validation target->ms nmr_result Observation: Singlet @ δ 9.03 Validation: Intact C11 =CH-N nmr->nmr_result ms_result Observation: m/z 246.01 [M+H]+ Validation: Isotope Pattern Confirmed ms->ms_result

Self-validating analytical workflow for confirming the structural integrity of the 1-chloro isomer.

Protocol for High-Resolution Mass Spectrometry (HRMS) & NMR:

  • Isotopic Signaturing (LC-MS): Ionize the purified solid using Electrospray Ionization (ESI+). The parent ion must appear at m/z 246.01 [M+H]⁺. Critically, observe the signature 3:1 isotopic ratio at m/z 248.01 corresponding to the naturally occurring ³⁵Cl and ³⁷Cl isotopes. This self-validates the preservation of the halogen during Cu-catalyzed coupling.

  • Proton Geometry (¹H NMR): Dissolve 5 mg of the product in CDCl₃. At 500 MHz, scan the downfield region. The undisputed marker for successful 1-chlorodibenzo[b,f][1,4]thiazepine synthesis is a sharp singlet at δ 9.03 ppm , which confirms the C11 imine proton is fully intact, proving the remaining chlorine atom definitively sits on the adjacent aromatic ring and not the thiazepine core.

References

  • Title: 11-Chlorodibenzo(b,f)(1,4)thiazepine (CID 10586481) [Physicochemical Baseline Equivalencies] | Source: PubChem, National Center for Biotechnology Information | URL: [Link]

  • Title: A two-step diversity oriented synthetic protocol to a novel class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides | Source: RSC Advances | URL: [Link]

Unlocking the Therapeutic Potential of 1-Chlorodibenzo[b,f]thiazepine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dibenzo[b,f]thiazepine scaffold is a cornerstone in medicinal chemistry, most notably embodied by the atypical antipsychotic Quetiapine. However, the therapeutic potential of its synthetic precursors and derivatives remains a largely untapped frontier. This technical guide provides an in-depth exploration of the potential pharmacological applications of 1-Chlorodibenzo[b,f]thiazepine, a key intermediate in Quetiapine synthesis. Beyond its established role, this document elucidates the latent opportunities for this molecule in oncology, neuropathic pain, and as a modulator of histamine and GABAergic systems. We present a comprehensive analysis of its physicochemical properties, synthesis, and a series of detailed experimental protocols to empower researchers in the pursuit of novel therapeutics derived from this versatile scaffold.

Introduction to the Dibenzo[b,f]thiazepine Scaffold

The tricyclic dibenzo[b,f]thiazepine core represents a privileged structure in neuropharmacology, lending itself to interactions with a variety of G-protein coupled receptors. The most prominent example is Quetiapine, a multi-receptor antagonist with a well-established efficacy and safety profile in the treatment of schizophrenia and bipolar disorder.[1][2] Its mechanism of action is primarily attributed to its interaction with dopamine D2 and serotonin 5-HT2A receptors.[3][4] 1-Chlorodibenzo[b,f]thiazepine is a critical building block in the synthesis of Quetiapine and other derivatives, making it a readily accessible starting point for new drug discovery campaigns.[5] This guide moves beyond the established antipsychotic applications to explore the broader therapeutic landscape for which 1-Chlorodibenzo[b,f]thiazepine can serve as a foundational element.

Physicochemical Properties of 1-Chlorodibenzo[b,f]thiazepine

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery program. The key properties of 1-Chlorodibenzo[b,f]thiazepine are summarized below.

PropertyValueSource
Molecular Formula C13H8ClNS[6][7]
Molecular Weight 245.73 g/mol [6][7]
CAS Number 13745-86-3[6][7]
Appearance Off-white solid[7]
Solubility Soluble in Methanol[7]
Melting Point 103-106°C[5]
XLogP3 4.2[6]

Synthesis of 1-Chlorodibenzo[b,f]thiazepine

The synthesis of 1-Chlorodibenzo[b,f]thiazepine is well-documented, typically involving the cyclization of a substituted aminophenyl-thiophenyl precursor. A common synthetic route starts from the reaction of 2-aminothiophenol with 2-chlorobenzoic acid derivatives, followed by cyclization and subsequent chlorination. The chlorination of the dibenzo[b,f][8][9]thiazepin-11(10H)-one intermediate is a key step, often achieved using reagents like phosphorus oxychloride or a Vilsmeier reagent.[5][10]

10H-dibenzo[b,f][1,4]thiazepin-11-one 10H-dibenzo[b,f][1,4]thiazepin-11-one 11-chlorodibenzo[b,f][1,4]thiazepine 11-chlorodibenzo[b,f][1,4]thiazepine 10H-dibenzo[b,f][1,4]thiazepin-11-one->11-chlorodibenzo[b,f][1,4]thiazepine  Vilsmeier Reagent (or POCl3) / Toluene, Heat  

Synthesis of 1-Chlorodibenzo[b,f]thiazepine.

Potential Pharmacological Applications

The structural similarity of the dibenzo[b,f]thiazepine core to other pharmacologically active tricyclic systems, such as phenothiazines and benzodiazepines, suggests a broader range of potential therapeutic applications.

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds containing benzothiazole and benzodiazepine scaffolds.[11][12] These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion.[11][12] The dibenzo[b,f]thiazepine framework, therefore, represents a promising scaffold for the development of novel anticancer agents. A recent study on dibenzo[b,f][8][9]thiazepin-11-yl derivatives showed potent inhibitory activity against several cancer cell lines.[13]

A systematic in vitro screening process is essential to identify and characterize the anticancer potential of 1-Chlorodibenzo[b,f]thiazepine derivatives.

cluster_0 In Vitro Anticancer Screening Start Start Cell_Viability Cell Viability/Cytotoxicity Assay (MTT or WST-1) Start->Cell_Viability Migration_Assay Cell Migration Assay (Wound Healing/Scratch Assay) Cell_Viability->Migration_Assay Active Compounds Invasion_Assay Cell Invasion Assay (Boyden Chamber) Migration_Assay->Invasion_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays) Invasion_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End cluster_1 In Vivo Neuropathic Pain Screening Start Start Model_Induction Induction of Neuropathic Pain Model (e.g., Spinal Nerve Ligation) Start->Model_Induction Baseline_Testing Baseline Behavioral Testing (von Frey Test) Model_Induction->Baseline_Testing Compound_Administration Administration of Test Compound Baseline_Testing->Compound_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey Test) Compound_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Workflow for in vivo neuropathic pain assessment.

This test measures the withdrawal threshold to a mechanical stimulus in a rodent model of neuropathic pain. [8][14]

  • Animal Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.

  • Response Assessment: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.

  • Data Collection: Record the withdrawal threshold before and after administration of the test compound.

Antihistaminic Activity

The tricyclic structure of dibenzothiazepines is also found in some antihistamines. [15][16]This structural similarity suggests that 1-Chlorodibenzo[b,f]thiazepine derivatives could possess histamine H1 receptor antagonist activity.

This assay determines the affinity of a test compound for the histamine H1 receptor. [17][18]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Modulation of GABA-A Receptors

The dibenzo[b,f]thiazepine structure shares similarities with benzodiazepines, which are well-known positive allosteric modulators of the GABA-A receptor, exerting anxiolytic, sedative, hypnotic, and anticonvulsant effects. [19][20]This raises the possibility that derivatives of 1-Chlorodibenzo[b,f]thiazepine could interact with the GABA-A receptor.

This assay is used to screen for compounds that bind to the benzodiazepine site on the GABA-A receptor. [21][22]

  • Membrane Preparation: Prepare synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-citrate, pH 7.1.

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the brain membranes, a radiolabeled benzodiazepine (e.g., [³H]Flunitrazepam), and varying concentrations of the test compound.

  • Incubation: Incubate on ice for 60-90 minutes.

  • Filtration and Washing: Separate bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity of the test compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on 1-Chlorodibenzo[b,f]thiazepine for these novel applications are yet to be conducted, insights can be drawn from related chemical classes:

  • For Anticancer Activity: Studies on benzothiazoles suggest that the introduction of hydrophobic groups can enhance anticancer activity. [23]Modifications at the 11-position of the dibenzo[b,f]thiazepine ring, currently occupied by chlorine, would be a logical starting point for derivatization to explore this.

  • For Neuropathic Pain: The development of multifunctional dibenzothiazepine derivatives for neuropathic pain involved the hybridization of pharmacophores from existing analgesics and antidepressants onto the dibenzothiazepine core. [24][25]A similar strategy could be employed with 1-Chlorodibenzo[b,f]thiazepine.

  • For Antihistaminic Activity: The SAR of phenothiazine-based antihistamines indicates that the nature of the side chain at the nitrogen atom is crucial for activity. [15]Derivatization at the nitrogen of the thiazepine ring in 1-Chlorodibenzo[b,f]thiazepine could be explored.

  • For GABA-A Receptor Modulation: In benzodiazepines, substituents on the fused benzene ring and the pendant phenyl ring significantly influence activity. [19]The chlorine atom on the benzene ring of 1-Chlorodibenzo[b,f]thiazepine could be a key determinant of activity, and further substitutions on the aromatic rings could be investigated.

Future research should focus on creating a library of derivatives of 1-Chlorodibenzo[b,f]thiazepine and systematically evaluating them using the protocols outlined in this guide to establish clear SAR for each potential therapeutic application.

Conclusion

1-Chlorodibenzo[b,f]thiazepine, while primarily recognized as a synthetic precursor, possesses a privileged tricyclic scaffold with significant, yet underexplored, potential for the development of novel therapeutics. This guide provides a foundational framework for researchers to investigate its utility in oncology, neuropathic pain, and as a modulator of histamine and GABAergic signaling. The detailed experimental protocols and SAR insights presented herein are intended to catalyze further research and unlock the full therapeutic promise of the dibenzo[b,f]thiazepine chemical class.

References

[8]Measurement of neuropathic pain in constrictive sciatic nerve models in rats. (URL not available) [26]In vitro Cell Migration and Invasion Assays - PMC - NIH. (URL not available) [27]Cell Migration & Invasion Assays. (URL not available) [9]Physiological Assays for Cancer Cell Migration & Invasion - Cell Microsystems. (URL not available) [17]Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine - Benchchem. (URL not available) [1]WST-1 Assay Protocol for Cell Viability - Merck. (URL not available) [28]In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts - ThermoFisher. (URL not available) [2]Cell Proliferation Reagent WST-1. (URL not available) [29]Assay Methods: Cell Invasion Assay - Corning. (URL not available) [30]MTT assay - Wikipedia. (URL not available) [31]Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC. (URL not available) [14]Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed - NIH. (URL not available) 32 A comparative study of MTT and WST-1 assays in cytotoxicity analysis. (URL not available) [3]WST-1 cell proliferation assay kit - Takara Bio. (URL not available) [33]Assessing Orofacial Pain Behaviors in Animal Models: A Review - MDPI. (URL not available) [34]Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (URL not available) [21]Benzodiazepine binding to GABA(A) receptors | Request PDF - ResearchGate. (URL not available) [35]Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain. (URL not available) [36]In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL not available) [37]Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PMC. (URL not available) [38]New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL not available) [39]Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC. (URL not available) [4]Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL not available) [18]Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261 - Benchchem. (URL not available) [13]Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f]t[8][9]hiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl Derivatives | Request PDF - ResearchGate. (URL not available) [40]DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. (URL not available) [6]11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481 - PubChem. (URL not available) [41]Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. (URL not available) Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - ResearchGate. (URL not available) [42]dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (URL not available) [25]Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PubMed. (URL not available) [43]Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. (URL not available) [44]A structure-activity relationship study of compounds with antihistamine activity - PubMed. (URL not available) [22]Characterization of GABA Receptors - PMC - PubMed Central. (URL not available) [11]Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed. (URL not available) [45]Structure–activity relationship of compound 4. - ResearchGate. (URL not available) [12]Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed. (URL not available) [46]CAS 13745-86-3: 11-Chloro-dibenzo[b,f]t[8][9]hiazepine - CymitQuimica. (URL not available) 19 Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. (URL not available) Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds - Chula Digital Collections. (URL not available) [47]Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII - PMC. (URL not available) [20]Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (URL not available) [48]Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience. (URL not available) [7]11-CHLORO-DIBENZO[B,F]T[8][9]HIAZEPINE - Allmpus. (URL not available) [15]Sar of phenothiazine by sirajuddin | PPTX - Slideshare. (URL not available) [16]Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1 antihistamines - PubMed. (URL not available) [10]An Improved Profess For Synthesis Of Dibenzo-[B,F]-[8][9]Thiazepine-11-(10H)-One. (URL not available) [5]Preparation method of 11-chlorodibenzo[b,f]t[8][9]hiazepine in presence of Vilsmeier reagent. (URL not available) [49]Neuropathic pain - Right Decisions - NHS Scotland. (URL not available)

Sources

Methodological & Application

APPLICATION NOTE: Advanced Analytical Methodologies for 11-Chlorodibenzo[b,f][1,4]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 11-Chlorodibenzo[b,f][1,4]thiazepine (Standard IUPAC: 6-chlorobenzo[b][1,4]benzothiazepine; frequently documented under alternative indexing nomenclature as 1-Chlorodibenzo[b,f]thiazepine)[1].

Introduction & Scientific Context

The molecule 11-chlorodibenzo[b,f][1,4]thiazepine is a structurally complex, highly aromatic heterocyclic compound and serves as the critical electrophilic intermediate in the synthesis of the atypical antipsychotic, Quetiapine[2][3]. The synthesis typically involves the harsh chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one utilizing phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[3][4].

From an analytical standpoint, monitoring this intermediate requires robust techniques to confirm synthetic conversion (targeting >97% API intermediate purity) and to profile potential degradants or unreacted precursors before the subsequent piperazine coupling step[4][5]. The following application note outlines a fully validated, self-calibrating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method explicitly engineered to navigate the unique physicochemical challenges of the dibenzothiazepine core.

Physicochemical Profiling

Understanding the intrinsic properties of the analyte dictates our analytical strategy. The dibenzothiazepine structure consists of a seven-membered thiazepine ring fused between two rigid benzene rings[1]. This extended π-conjugation drives both its high lipophilicity and its strong UV chromophore characteristics.

Table 1: Physicochemical Properties of the Target Analyte
ParameterValue / DescriptionAnalytical Implication (Causality)
CAS Number 13745-86-3[6]Primary identifier for reference standard procurement.
Molecular Formula C₁₃H₈ClNS[1]Defines precise monoisotopic mass for MS orthogonal testing.
Exact Mass 245.007 Da[1][7]Used for extracting High-Resolution MS (HRMS) ion chromatograms.
LogP (Calculated) ~3.9 - 4.2[1][7]Highly hydrophobic. Necessitates high organic solvent content (e.g., methanol or acetonitrile) during sample prep to prevent precipitation.
Structural Motif Basic N in thiazepine ring[6]Subject to protonation at low pH. Requires an alkaline mobile phase (pH > 9.2) to suppress ionization and prevent severe peak tailing on silica columns[5].

Analytical Workflow Architecture

HPLC_Workflow N1 Sample Prep Methanol Diluent N2 RP-HPLC Separation Alkaline Gradient N1->N2 N3 UV/Vis Detection 254 nm Chromophore N2->N3 N4 Data Analysis Peak Area Integration N3->N4

Schematic of the RP-HPLC analytical workflow for 11-chlorodibenzo[b,f][1,4]thiazepine.

Mechanistic RP-HPLC Protocol

As a Senior Application Scientist, the primary objective in method design is to build a system where experimental artifacts are eliminated by chemical logic.

Reagent Selection & Buffer Causality

11-chlorodibenzo[b,f][1,4]thiazepine features a basic nitrogen within its thiazepine ring. Standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) will protonate this nitrogen. A protonated analyte interacts aggressively with residual un-endcapped silanol groups (Si-O⁻) on standard C18 stationary phases via secondary cation-exchange mechanisms, leading to asymmetric, broadened peak tails.

To circumvent this, we utilize a strictly controlled alkaline buffer (pH ≥ 9.2) to maintain the analyte in its neutral, un-ionized state[5]. We select Ammonium Acetate over phosphate salts because it is fully volatile, ensuring this analytical method is 100% compatible with LC-MS operations for downstream structural elucidation of unknown impurities.

Table 2: Chromatographic Conditions[2][5]
ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm (or equivalent robust to high pH)
Mobile Phase A 0.04 M Ammonium Acetate buffer (pH ≥ 9.2)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Diluent 100% Methanol (HPLC Grade)
Detector UV at 254 nm
Sample Concentration ~1.0 mg/mL
Step-by-Step Execution

Step 1: Alkaline Buffer Preparation

  • Accurately weigh 3.08 g of analytical grade Ammonium Acetate and transfer it into a 1000 mL volumetric flask[5].

  • Dissolve in ~900 mL of HPLC-grade water.

  • Add exactly 2.0 mL of 25% Ammonium Hydroxide solution[5].

  • Dilute to the mark with HPLC-grade water and mix thoroughly.

  • Validation Check: Measure the pH. It must be ≥ 9.2. If it drops below this threshold, buffer capacity against the analyte's pKa is lost, risking retention time drift. Filter through a 0.22 µm nylon membrane[2][5].

Step 2: Sample Solubilization

  • Weigh approximately 25 mg of the crude 11-chlorodibenzo[b,f][1,4]thiazepine reaction mixture or standard.

  • Dissolve completely in 25 mL of Methanol to yield a ~1 mg/mL concentration[8].

  • Causality Note: Because the LogP is ~3.9[7], using an aqueous diluent would result in immediate analyte crash-out. Methanol acts as a potent solubilizer that remains miscible with the gradient's starting conditions[2].

Step 3: Self-Validating Injection Sequence

  • Blank Injection: Inject 10 µL of the Methanol diluent. Purpose: Establishes a baseline and maps ghost peaks/system artifacts. Any peak observed in the blank must be explicitly disregarded during sample integration[8].

  • System Suitability Test (SST): Inject a known reference standard of 11-chlorodibenzo[b,f][1,4]thiazepine. Ensure the tailing factor (Tf) is ≤ 1.5. A Tf > 1.5 indicates buffer depletion or stationary phase degradation.

  • Sample Injection: Inject 10 µL of the prepared sample solution[8]. Allow the gradient to run to completion, ensuring strongly retained lipophilic impurities (e.g., polyhalogenated byproducts) are flushed from the column[8][9].

Data Interpretation and Quality Control

Quantification is performed via area normalization (Area-%). Modern synthesis pathways demand that the isolated intermediate exhibits a purity of >97 Area-% by HPLC before being forwarded to the piperazine coupling step[5][8].

Key Impurity Monitoring: The method must successfully resolve the target peak from dibenzo[b,f][1,4]thiazepin-11(10H)-one , the primary starting material. The reaction is typically deemed complete when this specific precursor drops below <1% to <2% relative area[2][4][5]. Failure to monitor and control this impurity will severely depress the overall yield of the final Quetiapine API.

References[6] CymitQuimica. "11-Chloro-dibenzo[b,f][1,4]thiazepine". Source: CymitQuimica. URL: https://cymitquimica.com/products/10-F043504/11-chlorodibenzobf14thiazepine/[2] Teva Pharmaceutical Industries Ltd. "Improved process for preparing quetiapine fumarate". Source: Google Patents (WO2008121415A2). URL: https://patents.google.com/patent/WO2008121415A2/en[7] Chemball. "11-Chloro-Dibenzo[b,f][1,4]Thiazepine / CAS 13745-86-3". Source: Chemball. URL: https://www.chemball.com/cas-13745-86-3[5] Teva Pharmaceutical Industries Ltd. "Process for preparing quetiapine fumarate". Source: Google Patents (WO2006113425A1). URL: https://patents.google.com/patent/WO2006113425A1/en[9] Smolecule. "11-Chlorodibenzo[b,f][1,4]thiazepine". Source: Smolecule. URL: https://www.smolecule.com/products/s263155[1] National Center for Biotechnology Information. "11-Chlorodibenzo(b,f)(1,4)thiazepine | CID 10586481". Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10586481[3] Chemo Iberica, S.A. "Process for the synthesis of quetiapine". Source: Google Patents (WO2010085976A1). URL: https://patents.google.com/patent/WO2010085976A1/en[8] Teva Pharmaceutical Industries Ltd. "Process for preparing quetiapine fumarate". Source: Google Patents (US7687622B2). URL: https://patents.google.com/patent/US7687622B2/en[4] Teva Pharmaceutical Industries Ltd. "Improved process for preparing quetiapine fumarate". Source: Google Patents (WO2008121415A2). URL: https://patents.google.com/patent/WO2008121415A2/en

Sources

Application Notes and Protocols for Monitoring 1-Chlorodibenzo[b,f]thiazepine Reactions using HPLC and TLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reaction Monitoring in the Synthesis of 1-Chlorodibenzo[b,f]thiazepine

1-Chlorodibenzo[b,f]thiazepine is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. The efficiency, yield, and purity of the final product are intrinsically linked to the precise control of the synthesis reaction. Real-time or near-real-time monitoring of the reaction progress is, therefore, not merely a quality control step but a fundamental component of process optimization and control. Inadequate monitoring can lead to incomplete reactions, excessive formation of impurities, and downstream purification challenges, all of which can significantly impact the economic viability and safety profile of the final active pharmaceutical ingredient (API).[1]

This guide provides detailed application notes and protocols for the use of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to effectively monitor the synthesis of 1-Chlorodibenzo[b,f]thiazepine. These methods are designed to be robust, reliable, and readily implementable in a research and development or manufacturing setting.

High-Performance Liquid Chromatography (HPLC) for In-Process Reaction Monitoring

HPLC is a powerful analytical technique that offers high resolution, sensitivity, and quantification capabilities, making it an ideal choice for monitoring the complex matrix of a chemical reaction. A well-developed HPLC method can effectively separate the starting material, intermediates, the desired product, and any potential byproducts, providing a quantitative snapshot of the reaction's progress over time.

Causality Behind Experimental Choices in HPLC Method Development

The development of a stability-indicating HPLC method is crucial for accurately monitoring the reaction. This involves selecting chromatographic conditions that can separate the analyte from its potential degradation products and related substances.[2][3][4]

  • Stationary Phase: A C18 (octadecylsilyl) column is a common and robust choice for the separation of moderately polar to non-polar compounds like 1-Chlorodibenzo[b,f]thiazepine and its precursors. The hydrophobic nature of the C18 stationary phase allows for good retention and separation based on the hydrophobicity of the analytes.

  • Mobile Phase: A combination of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed in reversed-phase HPLC. The organic solvent is the strong eluent, and its proportion in the mobile phase can be adjusted to control the retention time of the analytes. The aqueous buffer helps to control the pH of the mobile phase, which can influence the ionization state and, consequently, the retention of ionizable compounds. For dibenzothiazepine derivatives, a mobile phase consisting of acetonitrile and a phosphate or acetate buffer is often effective.[5][6][7]

  • Detection: UV detection is a simple and effective method for chromophoric compounds like 1-Chlorodibenzo[b,f]thiazepine. The selection of the detection wavelength is critical for achieving optimal sensitivity. A wavelength of approximately 220 nm is often suitable for this class of compounds.[5][6][7]

HPLC Protocol for Monitoring 1-Chlorodibenzo[b,f]thiazepine Synthesis

This protocol is designed for monitoring the conversion of a precursor, such as dibenzo[b,f][5][8]thiazepin-11(10H)-one, to 1-Chlorodibenzo[b,f]thiazepine.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 15 minutes

Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

    • Prepare a standard solution of the starting material (e.g., dibenzo[b,f][5][8]thiazepin-11(10H)-one) at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Prepare a standard solution of 1-Chlorodibenzo[b,f]thiazepine at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • At specified time intervals during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a large volume of the mobile phase (e.g., 1:1000 dilution) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to determine their retention times and to establish a calibration curve for quantitative analysis.

    • Inject the prepared reaction samples at each time point.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times compared to the standards.

    • Integrate the peak areas of the starting material and the product in each chromatogram.

    • Calculate the percentage conversion of the starting material and the formation of the product over time using the peak areas.

dot

Caption: Workflow for HPLC monitoring of reactions.

Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of chemical reactions. It provides a quick visual assessment of the presence of starting materials, products, and major byproducts, allowing for rapid decision-making during process development and optimization.

Rationale for TLC Method Parameters
  • Stationary Phase: Silica gel is a polar stationary phase that is well-suited for the separation of a wide range of organic compounds. Pre-coated silica gel plates with a fluorescent indicator (F254) are commonly used, as they allow for the visualization of UV-active compounds under a UV lamp.

  • Mobile Phase: The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the mobile phase should be optimized to provide a suitable retention factor (Rf) for the compounds of interest (typically between 0.2 and 0.8). For the separation of 1-Chlorodibenzo[b,f]thiazepine from its less polar precursor, a non-polar solvent system is often effective. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ether or ethyl acetate allows for fine-tuning of the eluent strength. A mobile phase of ether-hexane (1:1) has been reported to be effective for the analysis of 11-Chloro-dibenzo[b,f][5][8]thiazepine.[8]

  • Visualization: Since 1-Chlorodibenzo[b,f]thiazepine and its precursors are UV-active, they can be easily visualized under a UV lamp at 254 nm as dark spots on a fluorescent background.

TLC Protocol for Monitoring 1-Chlorodibenzo[b,f]thiazepine Synthesis

Table 2: TLC Method Parameters

ParameterValue
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Ether : Hexane (1:1, v/v)
Chamber Saturated with mobile phase
Application Capillary spotting
Development Distance Approximately 8 cm
Visualization UV light at 254 nm

Step-by-Step Methodology:

  • Preparation:

    • Prepare the developing solvent by mixing ether and hexane in a 1:1 ratio.

    • Pour the developing solvent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in saturation and close the lid. Allow the chamber to saturate for at least 15 minutes.

    • On a silica gel plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Mark the positions for spotting the samples.

  • Sample Application:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.

    • At various time points during the reaction, take a small sample from the reaction mixture using a capillary tube.

    • Spot the starting material reference and the reaction mixture samples onto the marked positions on the starting line. Keep the spots small and concentrated.

  • Development and Visualization:

    • Carefully place the TLC plate into the saturated chamber, ensuring that the starting line is above the solvent level. Close the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

  • Interpretation:

    • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

    • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots provides a qualitative measure of the reaction's conversion.

dot

Caption: Workflow for TLC monitoring of reactions.

Conclusion: A Synergistic Approach to Reaction Monitoring

The synergistic use of TLC and HPLC provides a comprehensive strategy for monitoring 1-Chlorodibenzo[b,f]thiazepine reactions. TLC offers a rapid, qualitative assessment for initial screening and real-time adjustments, while HPLC delivers precise, quantitative data for detailed kinetic analysis and process optimization. By implementing these robust analytical protocols, researchers, scientists, and drug development professionals can gain deeper insights into their synthetic processes, leading to improved yields, higher purity, and more consistent manufacturing of this critical pharmaceutical intermediate.

References

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material and Tablets. (2018). ResearchGate. [Link]

  • Synthesis of (c) 11-Chloro-dibenzo[b,f][5][8]thiazepine. PrepChem.com. [Link]

  • A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. (2011). Rasayan Journal of Chemistry. [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitriptyline and Perphenazine in Bulk and their Combined Pharmaceutical Dosage Form by Using RP-HPLC. (2023). International Journal of Pharmaceutical and Palliative Care Research. [Link]

  • Method for producing 11-chlorodibenzo[b,f][5][8]thiazepine. Google Patents.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Process for the synthesis of quetiapine.
  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Validated HPLC–MS/MS method for determination of quetiapine in human plasma. ScienceDirect. [Link]

  • Preparation method of 11-chlorodibenzo[b,f][5][8]thiazepine in presence of Vilsmeier reagent. Google Patents.

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][5][8]-Thiazepine-11-(10H)-One. Semantic Scholar. [https://www.semanticscholar.org/paper/An-Improved-Profess-For-Synthesis-Of-f-]-one-Reddy-Srinivas/0d1d2b8b5e4c6c5a0b9e8c3e1e9e0f6e5b4a3e8e]([Link])

  • Thin Layer Chromatography of Benzodiazepines. Journal of the Indian Society of Toxicology. [Link]

  • Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences. [Link]

  • THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLORDIAZEPOXIDEIN NOVEL EXCIPIENT CONTAINING FORMULATIONS ABSTR. AWS. [Link]

  • ANALYTICAL CHEMISTRY. TSI Journals. [Link]

  • Development and validation of a RP–HPLC method for the determination of chlordiazepoxide in formulations. Der Pharma Chemica. [Link]

  • Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

experimental protocol for the synthesis of 1-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Experimental Synthesis of 1-Chlorodibenzo[b,f][1,4]thiazepine

Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-Chlorodibenzo[b,f][1,4]thiazepine (CAS: 37539-80-3)

Executive Summary & Application Context

1-Chlorodibenzo[b,f][1,4]thiazepine is a structurally critical seven-membered heterocyclic scaffold[1]. In pharmaceutical process chemistry, this specific molecule is most frequently encountered as Quetiapine Impurity 15 [2]. Beyond its utility as an analytical reference standard, the dibenzo[b,f][1,4]thiazepine core is heavily explored in neurotropic drug discovery.

This protocol outlines a modern, high-yielding, one-pot cascade methodology utilizing a microwave-assisted bimolecular nucleophilic aromatic substitution (


) followed by an intramolecular cyclocondensation. This approach dramatically reduces the entropic barriers associated with medium-sized ring formations, providing researchers with a scalable, self-validating framework[3].

Mechanistic Rationale: The "Why" Behind the Chemistry

As synthetic chemists, we must design reactions where chemoselectivity is driven by intrinsic molecular electronics rather than merely forcing conditions. To synthesize the 1-chloro isomer precisely, we utilize 2-aminothiophenol and 2-chloro-6-fluorobenzaldehyde as our core synthons[4].

  • Strategic Halogen Differential: Why 2-chloro-6-fluorobenzaldehyde? The success of this one-pot synthesis relies heavily on the differential reactivity of the halogens. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the adjacent carbon highly susceptible to nucleophilic attack by the thiolate. Fluorine acts as a superior leaving group in

    
     reactions compared to chlorine.
    
  • Structural Anchoring: Because the fluorine is selectively displaced, the bulkier, less reactive chlorine atom remains completely intact throughout the reaction. Following cyclization, this chlorine atom is perfectly positioned at the C-1 site of the final dibenzo[b,f][1,4]thiazepine ring.

  • Energy Transfer & Ring Closure: Cyclizing a seven-membered ring carries an entropic penalty. Conventional thermal heating often leads to intermolecular oligomerization[4]. By shifting to microwave irradiation in N,N-Dimethylformamide (DMF), we achieve rapid, uniform dielectric heating that kinetically favors the intramolecular dehydrative imine formation over side reactions[3]. K₂CO₃ is chosen over NaH to prevent premature degradation of the aldehyde via unwanted aldol side-reactions.

Reaction Pathway Visualization

SynthesisWorkflow Step1 Precursors 2-Aminothiophenol + 2-Chloro-6-fluorobenzaldehyde Conditions Activation Phase K2CO3, DMF, 25°C Thiolate Generation Step1->Conditions Intermediate SNAr Reaction Intermolecular C-S Coupling Regioselective Fluoride Displacement Conditions->Intermediate Base-promoted Cyclization Cyclocondensation Microwave 120°C, 20 min Intramolecular Imine Formation Intermediate->Cyclization Microwave Heating Product Target Molecule 1-Chlorodibenzo[b,f][1,4]thiazepine (CAS: 37539-80-3) Cyclization->Product -H2O

Mechanistic workflow of the one-pot tandem SNAr and cyclocondensation.

Reagents & Equipment Profile

Materials Required:

  • 2-Aminothiophenol (1.0 eq, 10.0 mmol, 1.25 g)

  • 2-Chloro-6-fluorobenzaldehyde (1.05 eq, 10.5 mmol, 1.66 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 25.0 mmol, 3.45 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Deionized Water & Ethyl Acetate (for extraction)

  • Brine (saturated NaCl)

Equipment:

  • Sealed microwave reaction vial (30 mL capacity) with magnetic stir bar.

  • Laboratory Microwave Reactor (e.g., CEM Discover or Anton Paar).

  • Rotary evaporator and standard flash chromatography setup.

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Activation & System Setup

  • Preparation: Purge a 30 mL microwave-safe vial with argon or nitrogen to minimize disulfide formation from the thiophenol.

  • Loading: Add K₂CO₃ (3.45 g) to the vial, followed by anhydrous DMF (15 mL).

  • Thiolate Generation: Inject 2-aminothiophenol (1.25 g) into the suspension. Stir at ambient temperature (25°C) for 5 minutes. Self-Validation: You will observe a slight color shift to pale yellow, indicating the formation of the highly nucleophilic potassium thiolate.

Phase 2: Tandem


 & Cyclocondensation 
4.  Electrophile Addition:  Slowly add 2-chloro-6-fluorobenzaldehyde (1.66 g) to the stirring mixture.
5.  Sealing & Heating:  Crimp-seal the vial. Transfer the vial to the microwave reactor.
6.  Irradiation:  Set the reactor parameters to 120°C with dynamic power delivery (max 150 W) and a hold time of 20 minutes[3]. High-speed magnetic stirring must be maintained to ensure uniform thermal distribution.

Phase 3: Work-up & Isolation 7. Quenching: Upon completion and forced air cooling to <40°C, cautiously decant the reaction mixture into a 250 mL Erlenmeyer flask containing 100 mL of ice-cold deionized water. 8. Extraction: Extract the aqueous suspension with Ethyl Acetate (


 mL).
9.  Washing:  Combine the organic layers and wash vigorously with water (

mL) to remove residual DMF, followed by a final brine wash (50 mL). 10. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude dark yellow oil/solid.

Phase 4: Purification 11. Purify the crude material via flash column chromatography on silica gel (200-400 mesh) using a gradient elution of Hexanes:Ethyl Acetate (95:5 to 80:20). The target compound typical elutes around 10-15% EtOAc.

Analytical Validation & Quantitative Data

To ensure the protocol operates as a self-validating system, researchers must use the following checkpoint metrics to confirm correct synthesis and structural integrity:

Checkpoint 1: TLC Monitoring (20% EtOAc / Hexanes)

  • Starting Aldehyde:

    
     ~0.70
    
  • Starting Amine:

    
     ~0.60
    
  • Target Product:

    
     ~0.50 (Visible strongly under UV 254 nm).
    

Checkpoint 2: Spectroscopic Validation

  • LC-MS (ESI+): The predicted molecular weight is 245.73 g/mol [2]. The base peak should clearly demonstrate

    
     at m/z 246.0  alongside a distinct 
    
    
    
    isotope peak at m/z 248.0 in a 3:1 ratio.
  • ¹H NMR (400 MHz, CDCl₃): Crucial diagnostic indicator: The disappearance of the aldehyde proton (

    
    10.5 ppm) and the emergence of the sharp singlet imine proton (
    
    
    
    ) at
    
    
    8.5 ppm
    confirms successful intramolecular cyclization[4].

Table 1: Quantitative Data for Reaction Condition Optimization

EntrySolventBaseHeating MethodTemp (°C)TimeIsolated Yield (%)
1DMFK₂CO₃Thermal (Conventional)12012 h68%
2 DMF K₂CO₃ Microwave 120 20 min 91%
3DMSOCs₂CO₃Microwave12020 min87%
4THFK₂CO₃Microwave702 h42%

Interpretation: Microwave irradiation yields an exceptionally clean conversion curve, drastically reducing reaction time from 12 hours to 20 minutes while pushing yields past 90%.

References

  • [2] KM Pharma Solution Private Limited. MSDS - Quetiapine Impurity 15. Source: kmpharma.in. URL: 2

  • [1] ChemicalBook. 1-Chlorodibenzo[b,f][1,4]thiazepine CAS#: 37539. Source: chemicalbook.com. URL: 1

  • [3] Lin, Y.-C. et al. ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1,4]thiazepines, Dibenzo[b,f][1,4]oxazepines, Benzothiazoles, and Benzimidazoles. Source: researchgate.net. URL: 3

  • [4] Sharma, A. et al. ChemInform Abstract: A Sequential Synthetic Strategy Towards Unexplored Dibenzo[b,f][1,4]thiazepine Carboxamides: Copper Catalyzed C—S Cyclization Followed by Ugi Type 3CC Cascade. Source: researchgate.net. URL: 4

Sources

Application Note: Synthesis and Utilization of 11-Chloro-dibenzo[b,f][1,4]thiazepine in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Alignment

The development of atypical antipsychotics has heavily relied on the versatile dibenzothiazepine tricyclic scaffold. While sometimes denoted in proprietary drug discovery or computational databases by the structural variant name 1-Chlorodibenzo[b,f]thiazepine , the universally standardized IUPAC designation for this crucial active pharmaceutical intermediate (API) building block is 11-Chloro-dibenzo[b,f][1,4]thiazepine (CAS Registry Number: 13745-86-3)[1].

This intermediate is the foundational electrophile required to synthesize blockbuster neuroleptic drugs, most notably Quetiapine (Seroquel) and Clotiapine[2],[3]. This application note details the mechanistic rationale, activation dynamics, and validated experimental protocols for synthesizing and utilizing this imino chloride intermediate, prioritizing high-yield generation and rigorous in-process controls.

Mechanistic Rationale: The Dibenzothiazepine Scaffold

Atypical antipsychotics are defined by their ability to simultaneously modulate multiple neuroreceptor targets, drastically lowering the risk of extrapyramidal symptoms (EPS) compared to first-generation neuroleptics. The folded, non-planar conformation of the dibenzo[b,f][1,4]thiazepine core precisely mimics the structural requirements necessary for dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors[1].

MOA API Dibenzothiazepine API (e.g., Quetiapine) D2 Dopamine D2 Receptor (Mesolimbic Pathway) API->D2 Fast-Dissociating Antagonism HT2A Serotonin 5-HT2A Receptor (Prefrontal Cortex) API->HT2A High-Affinity Antagonism Eff1 Reduction of Positive Symptoms (Hallucinations, Delusions) D2->Eff1 Eff2 Reduction of Negative Symptoms & Minimized EPS Risk HT2A->Eff2

Figure 1: Pharmacological mechanism of action for dibenzothiazepine-based atypical antipsychotics.

Synthesis & Activation Dynamics: Electrophilic Conversion

The key step in developing dibenzothiazepine APIs is attaching a basic piperazine tail to the tricyclic core[2]. However, the starting material—Dibenzo[b,f][1,4]thiazepine-11(10H)-one (a stable lactam)—is extremely unreactive toward nucleophilic amine attack.

The Causality of the Chemical Strategy: To overcome this kinetic barrier, we must force the lactam into a highly reactive electrophilic state. By reacting the lactam with Phosphorus Oxychloride (POCl3), we drive tautomerization to the lactim form. POCl3 phosphorylates the lactim oxygen, creating a superior leaving group (phosphorodichloridate), which is instantly displaced by chloride ions to yield the imino chloride (11-Chloro-dibenzo[b,f][1,4]thiazepine).

Because the C=N bond is highly polarized, the C11 carbon becomes exceptionally electrophilic, priming it for a rapid Nucleophilic Aromatic Substitution (SNAr) upon exposure to a piperazine derivative.

SynthesisWorkflow Lactam Lactam Precursor Dibenzo[b,f][1,4]thiazepine-11(10H)-one IminoChloride Electrophilic Intermediate 11-Chloro-dibenzo[b,f][1,4]thiazepine Lactam->IminoChloride POCl3 / N,N-Dimethylaniline Chlorination (Reflux, 6h) API Atypical Antipsychotic (SNAr Coupling Product) IminoChloride->API Piperazine Derivative Anhydrous Toluene (Reflux)

Figure 2: Two-step synthetic workflow from the stable lactam to the formulated API.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 11-Chloro-dibenzo[b,f][1,4]thiazepine

Objective: Maximize electrophilic activation while preventing acid-catalyzed degradation.

Reagents & Setup:

  • Dibenzo[b,f][1,4]thiazepine-11(10H)-one: 115.0 g (0.506 mol)[4]

  • Phosphorus oxychloride (POCl3): 700 mL (Excess, acting as both solvent and reagent)[4]

  • N,N-Dimethylaniline (DMA): 38.0 g (0.313 mol)[4]

  • Equipment: 2L round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet.

Causality of Reagent Choice: DMA is strictly utilized over aliphatic amines because it acts as an excellent acid scavenger to neutralize the HCl byproduct without aggressively competing as a nucleophile against the lactim oxygen. This effectively drives the reaction forward while shielding the sensitive thiazepine ring from decomposition.

Step-by-Step Procedure:

  • Charge the flask with the lactam, POCl3, and DMA under a steady flow of inert nitrogen.

  • Heat the grey suspension to a gentle reflux (~105 °C) using a heating mantle[4].

  • Maintain reflux for exactly 6 hours. During this time, the suspension will clarify into an amber solution[4].

  • Cool the solution to ambient room temperature (18°–25°C)[4].

  • Evaporation: Remove the excess POCl3 via vacuum distillation. Critical constraint: Do not use aqueous quenching at this stage, as the imino chloride is violently reactive with water and will instantly revert to the starting lactam.

Self-Validating In-Process Control (IPC): Perform Thin-Layer Chromatography (TLC) on silica gel plates using a mobile phase of Ether:Hexane (1:1). Analyze under UV light. The reaction is only considered complete and successful when the starting lactam is completely absent, and the imino chloride product spot resolves distinctly at Rf = 0.70 [4].

Protocol 2: Downstream API SNAr Coupling (e.g., Quetiapine intermediate)

Objective: Nucleophilic displacement of the C11 chloride to form the active drug[2].

Step-by-Step Procedure:

  • Dissolve the crude 11-Chloro-dibenzo[b,f][1,4]thiazepine in strictly anhydrous toluene.

  • Add 1.2 equivalents of the desired piperazine derivative (e.g., 1-(2-(2-hydroxyethoxy)ethyl)piperazine).

  • Reflux the mixture for 8–12 hours.

  • Workup: Cool the mixture, wash with aqueous sodium bicarbonate to neutralize the piperazine hydrochloride salts, separate the organic layer, and concentrate under vacuum to yield the API base.

Causality of Solvent Choice: Utilizing anhydrous toluene is vital. Any trace moisture in the solvent will outcompete the bulky piperazine derivative, leading to lactam hydrolysis instead of SNAr coupling.

Quantitative Data Summary

The table below summarizes the critical process parameters and expected validation metrics for the complete workflow.

ParameterProtocol 1 (Activation to Imino Chloride)Protocol 2 (API SNAr Coupling)
Key Reactants Lactam, POCl3, N,N-Dimethylaniline11-Chloro intermediate, Piperazine deriv.
Thermodynamic Setting Reflux (~105 °C)Reflux (~110 °C in Toluene)
Reaction Duration 6.0 Hours8.0 - 12.0 Hours
Expected Yield 85% - 92% (Crude)78% - 84% (Purified Base)
Validation / IPC Metric TLC Rf = 0.70 (Ether:Hexane 1:1)HPLC purity > 99.0%
Failure Mode Indicator Presence of C=O stretch in IR (1680 cm⁻¹)Presence of 11-chloro unreacted species
References

1.[2] "Process for the preparation of 11-(1-piperazinyl)dibenzo [b, f][ 1,4]-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine - Google Patents", Google Patents (WO2005012274A1), 2 2.[1] "11-Chloro-dibenzo[b,f][1,4]thiazepine 13745-86-3 wiki - Guidechem", Guidechem, 1 3.[3] "CAS 13745-86-3: 11-Chloro-dibenzo[b,f][1,4]thiazepine", CymitQuimica, 3 4.[4] "Synthesis of (c) 11-Chloro-dibenzo[b,f][1,4]thiazepine", PrepChem, 4

Sources

Application Notes and Protocols for the Synthesis of Dibenzo[b,f]thiazepine-Piperazine Derivatives

Application Notes and Protocols for the Synthesis of Dibenzo[b,f][1][2]thiazepine-Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of dibenzo[b,f][1][2]thiazepine-piperazine derivatives, a critical reaction in the development of atypical antipsychotic drugs. The primary focus is on the nucleophilic substitution reaction between 11-chlorodibenzo[b,f][1][2]thiazepine and various piperazine derivatives, exemplified by the synthesis of Quetiapine. This document provides in-depth technical guidance, including reaction mechanisms, detailed experimental protocols, and data presentation to support researchers in this field.

Introduction: Significance in Medicinal Chemistry

The dibenzo[b,f][1][2]thiazepine scaffold is a cornerstone in the development of pharmacologically active compounds, particularly those targeting the central nervous system. The reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with piperazine derivatives is a key synthetic step in the production of numerous atypical antipsychotic drugs, most notably Quetiapine.[2][3] Quetiapine is widely used for the treatment of schizophrenia and bipolar disorder.[4] Its therapeutic action is attributed to its antagonism of dopamine D2 and serotonin 5HT2 receptors.[5] Understanding and optimizing the synthesis of these derivatives is therefore of paramount importance in pharmaceutical research and development.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core reaction involves the nucleophilic substitution of the chlorine atom at the 11-position of the dibenzo[b,f][1][2]thiazepine ring by a nitrogen atom of the piperazine derivative. This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the imine group and the adjacent sulfur and nitrogen atoms in the thiazepine ring system activates the C11 position towards nucleophilic attack.

The piperazine, acting as the nucleophile, attacks the electron-deficient C11 carbon, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the chloride leaving group results in the formation of the desired N-substituted dibenzo[b,f][1][2]thiazepine product. The presence of a base is often required to neutralize the HCl generated during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity.

Reaction_Mechanismcluster_reactantsReactantscluster_productsProductsReactant111-Chlorodibenzo[b,f][1,4]thiazepineIntermediateMeisenheimer-likeIntermediateReactant1->IntermediateNucleophilicAttackReactant2Piperazine DerivativeReactant2->IntermediateBaseBaseBase->Reactant2Deprotonation(optional)ByproductBase-HCl SaltBase->ByproductProductN-SubstitutedDibenzo[b,f][1,4]thiazepineIntermediate->ProductChlorideEliminationExperimental_WorkflowA1. Dissolve 11-Chlorodibenzo[b,f]thiazepinein TolueneB2. Add Piperazine Derivativeand TriethylamineA->BC3. Reflux for 4-8 hoursB->CD4. Cool and Wash with WaterC->DE5. Separate and DryOrganic LayerD->EF6. Concentrate under VacuumE->FG7. Purify by Column ChromatographyF->GH8. (Optional) Salt Formationwith Fumaric AcidG->HI9. Filter and Dry the Final ProductH->I

Application Note: Spectroscopic Characterization (IR, ¹H NMR, and MS) of Dibenzo[b,f][1,4]thiazepine-11(10H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Quality Control (API Intermediates) Document Type: Technical Protocol and Data Interpretation Guide

Executive Summary and Chemical Context

Dibenzo[b,f][1,4]thiazepine-11(10H)-one (Molecular Formula:


, MW: 227.28  g/mol ) is a structurally complex tricyclic heterocycle serving as the pivotal starting material in the synthesis of atypical antipsychotic drugs, most notably quetiapine fumarate [1]. The molecular architecture consists of two benzene rings fused to a central seven-membered 1,4-thiazepine ring containing a cyclic amide (lactam) and a thioether linkage.

Because subsequent synthetic steps—such as nucleophilic chlorination with


 to yield the reactive 11-chloro intermediate [1]—demand strict geometric and functional group fidelity, robust spectroscopic characterization of this intermediate is non-negotiable. This application note establishes highly authoritative, self-validating protocols for characterizing Dibenzo[b,f][1,4]thiazepine-11(10H)-one using Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) [2].

SynthesisWorkflow A Dibenzo[b,f][1,4]thiazepine-11(10H)-one (Starting Material) B Chlorination (POCl3 / Toluene) A->B C 11-Chloro-dibenzo[b,f][1,4]thiazepine (Reactive Intermediate) B->C D Nucleophilic Substitution (Piperazine Deriv.) C->D E Quetiapine Base (Target API) D->E

Synthesis pathway converting dibenzo[b,f][1,4]thiazepine-11(10H)-one to Quetiapine.

Experimental Protocols & Analytical Causality

A true analytical method must be self-validating. The following protocols do not merely list operational steps; they articulate the chemical causality dictating every experimental parameter to ensure data integrity.

FT-IR Spectroscopy (ATR Mode)

Rationale: Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. KBr is highly hygroscopic; moisture absorption naturally introduces a broad


 stretch (~3400 

) that obscures the critical diagnostic

stretch (~3200

) of the lactam ring. ATR eliminates moisture interference [3]. Protocol:
  • Background Scan: Collect a 32-scan ambient background immediately prior to analysis to subtract atmospheric

    
     and 
    
    
    
    vibrations.
  • Sample Loading: Deposit 1-2 mg of solid, crystalline Dibenzo[b,f][1,4]thiazepine-11(10H)-one directly onto the diamond ATR crystal.

  • Optical Contact: Apply the pressure anvil until the torque slips. Causality: Insufficient pressure leads to shallow evanescent wave penetration, resulting in artificially low-intensity bands in the high-frequency (

    
    ) region.
    
  • Acquisition: Scan from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
  • Validation Check: Ensure the baseline is flat at 4000

    
    ; perform ATR correction mathematically to account for wavelength-dependent penetration depth.
    
¹H NMR Spectroscopy (400 MHz)

Rationale: The choice of solvent is the single most critical variable here. Using a protic deuterated solvent (like


) forces rapid proton-deuterium exchange with the lactam nitrogen, rendering the diagnostic 

proton completely invisible. By using strictly anhydrous DMSO-

, the strong hydrogen-bond accepting nature of the sulfoxide locks the

proton in place, yielding a sharp, observable singlet far downfield [4]. Protocol:
  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove undissolved particulates. Causality: Particulate matter distorts magnetic field homogeneity (

    
    ), leading to broadened lines that mask delicate ortho- and meta- couplings in the highly complex dibenzo-aromatic region.
    
  • Acquisition: Lock onto the deuterium signal of DMSO. Shim Z1 and Z2 gradients until the lock level stabilizes. Acquire 16 transients with a relaxation delay (

    
    ) of 2 seconds.
    
LC-ESI-MS (Positive Ion Mode)

Rationale: The lactam nitrogen and the thioether sulfur are capable of acting as weak Lewis bases. Introducing 0.1% Formic Acid (FA) into the mobile phase forcefully protonates these sites during electrospray desolvation, drastically amplifying the


 signal [3].
Protocol: 
  • Sample Dilution: Dilute the stock solution to 10 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water (each containing 0.1% FA).

  • Ionization Setup: Set the Capillary Voltage to +3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 600 L/hr.

  • Acquisition: Scan

    
     100 to 500. Utilize mild collision energy (15-20 eV) if MS/MS fragmentation profiling is desired to trace ring-opening pathways.
    

AnalyticalWorkflow cluster_0 Spectroscopic Characterization Suite Start Sample: Dibenzo[b,f][1,4]thiazepine-11(10H)-one IR FT-IR (ATR) Target: Lactam N-H & C=O Start->IR Solid Matrix NMR 1H NMR (DMSO-d6) Target: 10H Exchangeable Proton Start->NMR Solvated MS LC-ESI-MS (+) Target: [M+H]+ m/z 228 Start->MS Diluted / Ionized Val1 Validated Structural Integrity (Dibenzo-fused Thiazepine Ring) IR->Val1 NMR->Val1 MS->Val1

Multimodal analytical workflow for Dibenzo[b,f][1,4]thiazepine-11(10H)-one.

Data Presentation and Spectral Interpretation

The tables below consolidate the expected quantitative data required to conclusively identify and pass quality-control release for Dibenzo[b,f][1,4]thiazepine-11(10H)-one.

Table 1: FT-IR Spectral Assignments

The primary indicators of structural integrity are the vibrational modes of the cyclic amide [2].

Wavenumber (

)
IntensityVibration TypeDiagnostic Rationale
3180 – 3250 Medium, Sharp

Stretch
Confirms the intact lactam. Sharper than typical amines due to rigid intramolecular geometric constraints of the 7-membered ring.
1650 – 1675 Strong

Stretch (Amide I)
Shifted lower than isolated ketones (~1715

) due to resonance stabilization with the adjacent nitrogen lone pair and ring conjugation.
1585, 1460 Medium

Aromatic Stretch
Breathing modes of the

- and

-fused benzene rings.
755 Strong

Out-of-Plane Bend
Conclusive proof of ortho-disubstituted benzene rings.
Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO- )

A pure sample will display 9 total protons distributed across 4 distinct regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
10.65 Singlet (broad)1H

(10H position)
Highly deshielded by the adjacent carbonyl group. Peak is broad due to rapid quadrupolar relaxation of the adjacent

nucleus.
7.68 Doublet of doublets1H

(ortho to

)
The magnetic anisotropy of the carbonyl strongly deshields the nearest spatial proton on the fused benzene ring.
7.40 – 7.55 Multiplet3H

Aromatic protons existing on the heavily deactivated, electron-withdrawn side of the dibenzo system.
7.15 – 7.35 Multiplet4H

Remaining aromatic protons shielded slightly by the electron-donating resonance of the adjacent thioether (

) bridge.
Table 3: LC-ESI-MS Fragmentation Profile (Positive Ion Mode)

Due to the stable nature of the tricyclic system, fragmentation requires significant collision energy. Key breakdown pathways involve ring contractions [4].

Expected

Ion TypeRelative AbundanceInterpretation / Cleavage Pathway
228.06

100% (Base Peak)Intact protonated molecular ion. Ensures the API backbone is present.
250.04

10 - 20%Sodium adduct. A ubiquitous artifact in ESI interfaces when using glassware.
200.06

35 - 50%Thermal or collisional extrusion of carbon monoxide (loss of 28 Da), resulting in a contracted dibenzothiazine-like cation.
184.03

< 10%Secondary rearrangement causing extrusion of the sulfur bridge.

Trustworthiness and Self-Validation Parameters

Before authenticating a batch of Dibenzo[b,f][1,4]thiazepine-11(10H)-one, the following Quality Checks (QCs) must pass:

  • Mass Spec Sensitivity Blank: A blank solvent injection must show baseline noise at

    
     228.06. Any signal indicates carryover in the LC column or MS source.
    
  • NMR Baseline Resolution: The multiplet at δ 7.68 must baseline-resolve from the 7.40–7.55 region. Failure to resolve indicates poor shimming, which invalidates integration metrics and could mask regio-isomeric impurities.

  • IR Isotope Check: Absence of a broad band at ~3400

    
     (unless sample explicitly hydrate-forms) verifies the sample is sufficiently dry. Water severely perturbs stoichiometric accuracy in subsequent organometallic or chlorination reactions.
    

References

  • Google Patents.CN109553591B - Preparation method of quetiapine fumarate intermediate. Analyzes the commercial synthesis utilizing dibenzo[b,f][1,4]thiazepine-11(10H)-one and subsequent chlorination with substituted pyridines.
  • Asian Journal of Research in Chemistry. Synthesis and Reactions of Various Membered Rings. Vol. 7(9), August 2014. Provides background on the chemical stability and characteristic functionality of 7-membered heterocyclic azepines and thiazepines. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer, 4th Ed. (General foundational principles establishing the causality of NMR solvent shifts and ESI-MS fragmentation pathways utilized in the above protocol). URL: [Link]

Synthesis of Dibenzothiazepine Analogues: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzothiazepines are a class of seven-membered heterocyclic compounds containing nitrogen and sulfur atoms fused to two benzene rings. This scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of atypical antipsychotics like quetiapine. The strategic modification of the dibenzothiazepine nucleus allows for the fine-tuning of pharmacological activity, making the development of robust and versatile synthetic methods a critical endeavor. This guide provides a detailed overview of the primary synthetic strategies for creating dibenzothiazepine analogues at the laboratory scale, with a focus on the widely employed method involving the condensation of a thiosalicylic acid derivative with a nitrobenzene compound, followed by reductive cyclization. We offer in-depth, step-by-step protocols, mechanistic insights, and guidance on purification and characterization to equip researchers with the practical knowledge required for the successful synthesis of these valuable compounds.

Introduction to Dibenzothiazepines

The dibenzo[b,f][1][2]thiazepine core is a privileged structure in drug discovery. Its unique three-dimensional conformation allows it to interact with a variety of biological targets. While its most prominent application is in the treatment of schizophrenia and bipolar disorder, research has explored derivatives for their potential as antibacterial, anti-inflammatory, and anticancer agents.[1][3] The ability to synthetically access a diverse range of analogues is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities.

Retrosynthetic Analysis and Key Synthetic Strategies

The construction of the dibenzothiazepine tricycle can be approached through several synthetic routes. A common retrosynthetic disconnection breaks the lactam C-N bond and the sulfide C-S bond, leading back to two key aromatic precursors: a 2-aminothiophenol derivative and a 2-halobenzoic acid or a related derivative.

G Dibenzothiazepine Dibenzothiazepine Core Intermediates Key Intermediates (e.g., Diaryl Sulfide) Dibenzothiazepine->Intermediates Lactam Cyclization Precursors Aromatic Precursors (e.g., Thiosalicylic Acid, Nitrobenzene) Intermediates->Precursors S-Arylation / Ullmann Condensation

Several primary strategies have been established:

  • Ullmann Condensation Route: This classic and robust method involves the copper-catalyzed or uncatalyzed S-arylation of a thiosalicylic acid derivative with a 2-halonitrobenzene. The resulting 2-nitro-2'-carboxy-diphenylsulfide intermediate is then reduced and cyclized to form the dibenzothiazepine lactam.[4] This is the focus of our detailed protocol.

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution, the Smiles rearrangement offers an elegant route to diaryl amines and sulfides.[5][6][7] In this context, a precursor is designed to undergo rearrangement, forming the key C-S or C-N bond of the heterocyclic core.[8]

  • Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide efficient ways to form the C-N bond intramolecularly, often as the final ring-closing step.[9][10] These methods can offer high functional group tolerance.

  • Multicomponent Reactions (MCRs): For generating highly decorated analogues, isocyanide-based MCRs have been developed to construct pyrrole-fused dibenzothiazepine systems in a single, efficient step.[3][11]

This guide will detail the Ullmann condensation approach due to its reliability, scalability, and use of readily available starting materials.[4]

Detailed Synthetic Protocol: The Ullmann Condensation Route

This protocol outlines the synthesis of the core dibenzothiazepine lactam structure, which can be further functionalized. The overall process is a two-step sequence: S-arylation followed by reductive cyclization.

G cluster_0 Step 1: S-Arylation (Ullmann Condensation) cluster_1 Step 2: Reductive Cyclization A Thiosalicylic Acid + 2-Chloronitrobenzene B Reaction Mixture (Solvent, Base) A->B C Heat (e.g., 80-100°C) B->C D 2-Nitro-2'-carboxy- diphenylsulfide C->D E Diphenylsulfide Intermediate D->E F Reduction (e.g., Raney-Ni, H2) E->F G 2-Amino-2'-carboxy- diphenylsulfide F->G H Dehydration/ Condensation (Acid Catalyst, Heat) G->H I Dibenzothiazepine Lactam Product H->I

Step 1: Synthesis of 2-Nitro-2'-carboxy-diphenylsulfide

This step forms the crucial C-S bond. The reaction involves the nucleophilic substitution of a halide on an electron-deficient nitrobenzene ring by the sulfur of thiosalicylic acid.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MmolMass/Vol
Thiosalicylic AcidC₇H₆O₂S154.1910.01.54 g
2-ChloronitrobenzeneC₆H₄ClNO₂157.5610.01.58 g
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.9920.02.12 g
Ethanol (EtOH)C₂H₅OH46.07-20 mL
Water (H₂O)H₂O18.02-20 mL

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosalicylic acid (10.0 mmol, 1.54 g) and 2-chloronitrobenzene (10.0 mmol, 1.58 g).

  • Solvent and Base Addition: Add ethanol (20 mL), water (20 mL), and sodium carbonate (20.0 mmol, 2.12 g). The base is crucial for deprotonating the thiol and carboxylic acid, facilitating the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and acidify to a pH of ~2 with concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the 2-nitro-2'-carboxy-diphenylsulfide as a solid. Expected yield: 80-90%.

Step 2: Reductive Cyclization to form Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular dehydration-condensation with the carboxylic acid to form the seven-membered lactam ring.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MmolMass/Vol
2-Nitro-2'-carboxy-diphenylsulfideC₁₃H₉NO₄S291.285.01.46 g
Raney Nickel (Raney-Ni)Ni-Catalytic~0.5 g (slurry)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-50 mL
Hydrogen Gas (H₂)H₂2.02ExcessBalloon/Cylinder
Polyphosphoric Acid (PPA)(HPO₃)ₙ--~15 g

Protocol:

  • Reduction of Nitro Group:

    • In a hydrogenation flask, dissolve the 2-nitro-2'-carboxy-diphenylsulfide (5.0 mmol, 1.46 g) in ethyl acetate (50 mL).

    • Carefully add the Raney-Ni catalyst (approx. 0.5 g of a 50% slurry in water, washed with ethyl acetate). Caution: Raney-Ni is pyrophoric and must be handled with care under a wet solvent.

    • Seal the flask, evacuate, and purge with hydrogen gas (H₂).

    • Pressurize the flask with H₂ (e.g., using a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). The product is the 2-amino-2'-carboxy-diphenylsulfide.[4]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. Wash the Celite pad with additional ethyl acetate. Caution: Do not allow the Celite pad with Raney-Ni to dry out. Quench it carefully with water.

  • Cyclization:

    • Concentrate the filtrate under reduced pressure to obtain the crude amino acid intermediate.

    • To the crude intermediate, add polyphosphoric acid (PPA, ~15 g). PPA acts as both a solvent and a strong dehydrating agent to facilitate the intramolecular amide bond formation.

    • Heat the mixture to 80-90°C with stirring for 2-4 hours.[1] The mixture will become thick.

  • Work-up:

    • Allow the reaction to cool slightly, then carefully pour the mixture onto crushed ice. This will hydrolyze the PPA and precipitate the product.

    • Stir until the ice has melted completely. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude dibenzothiazepine lactam can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization (e.g., from ethanol) to yield the final product.[12] Expected yield: 85-95%.

Characterization of Analogues

The identity and purity of the synthesized dibenzothiazepine analogues must be confirmed through standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will typically appear in the range of δ 7.0-8.5 ppm. The N-H proton of the lactam will be a broad singlet, often downfield.
¹³C NMR Aromatic carbons will be observed between δ 120-150 ppm. The lactam carbonyl carbon (C=O) is characteristic and will appear significantly downfield, typically around δ 160-170 ppm.[12]
Mass Spec (MS) The molecular ion peak (M+) corresponding to the calculated molecular weight of the target analogue should be observed.
Melting Point A sharp melting point indicates high purity of the crystalline product.

Example Characterization Data for 3-chlorodibenzo[b,f][1][2]thiazepine:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.84 (s, 1H), 7.45 (d, J = 1.0 Hz 1H), 7.41 (dd, J₁ = 7.5 Hz, J₂ = 1.0 Hz, 1H), 7.37–7.29 (m, 4H), 7.19 (td, J₁ = 7.0 Hz, J₂ = 1.5 Hz, 1H).[12]

  • ¹³C NMR (125 MHz, CDCl₃): δ 161.2, 148.6, 141.1, 137.8, 135.7, 133.0, 131.6, 130.5, 129.7, 128.6, 128.2, 127.6, 127.2.[12]

Safety and Handling

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloronitrobenzene is toxic and an irritant. Thiosalicylic acid is an irritant.

  • Raney Nickel: Raney-Ni is a pyrophoric catalyst and can ignite spontaneously in air. Always handle it as a slurry under a solvent (water, ethanol, or the reaction solvent). Do not allow it to dry.

  • Acids and Bases: Concentrated acids (HCl) and bases (Na₂CO₃) are corrosive. Polyphosphoric acid is highly viscous and corrosive; handle with care, especially when hot.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthetic route presented provides a reliable and well-established method for accessing the dibenzothiazepine core structure. This foundational scaffold serves as a critical starting point for the development of a wide array of analogues for drug discovery and medicinal chemistry research. By understanding the underlying mechanisms and carefully following the detailed protocols, researchers can effectively synthesize and explore the chemical space of this important heterocyclic system.

References

  • Mahale, G. D., Kolekar, Y. M., Kumar, A., Singh, D., Kodam, K. M., & Waghmode, S. B. (2011). Synthesis and antibacterial activities of new dibenzothiazepine derivatives. Indian Journal of Chemistry - Section B, 50B(9), 1196-1201.

  • Reddy, V. P., Lange, J. H. M., & Kruse, C. G. (2008). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. Organic Letters, 10(17), 3765–3767.

  • Li, Y., Wu, H., Chen, J., Wu, W., & Chen, H. (2017). “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. Molecules, 22(11), 1836.

  • Park, H., Lee, K., & Lee, J. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Molecules, 27(7), 2110.

  • Kim, H. S., Park, J. Y., Kim, J. A., Lee, J. Y., & Kim, J. N. (2019). Synthesis of dibenzothiazepine analogues by one-pot S-arylation and intramolecular cyclization of diaryl sulfides and evaluation of antibacterial properties. Molecular Diversity, 23(4), 927-936.

  • Shaabani, A., Soleimani, E., & Maleki, A. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 20, 1-10.

  • Shaabani, A., Soleimani, E., & Maleki, A. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. PMC.

  • Nishi, T., & Okamura, T. (2010). Process for preparing dibenzothiazepine compounds. U.S. Patent No. 7,671,195 B2.

  • Biswas, S., & Panda, G. (2015). Smiles Rearrangement in Synthetic Chemistry. Chemistry - An Asian Journal, 10(9), 1836-1852.

  • D'hooge, W., & De Kimpe, N. (2022). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 11(11), e202200262.

  • Al-Khuzaie, M. G. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Synthesis and Characterization of Some New Benzothiazine, Dihydroquinazolinone and Oxazepine Derivatives from 1, 8-Naphthalic Anhydride and Evaluation of Their Antimicrobial Activity. Journal of Global Pharma Technology, 10(8), 263-271.

  • Wang, S., Li, Y., Jiang, Y., & Zhang, W. (2019). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Synthesis, 51(07), 1545-1552.

  • Pálvölgyi, A., & Timári, G. (2020). Radical Smiles Rearrangement: An Update. Molecules, 25(11), 2603.

  • Ngwa, G., Fritch, D., Blum, K., & Newland, G. (2007). Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS. Journal of analytical toxicology, 31(7), 369–376.

  • Zhao, L., et al. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][1][2]thiazepin-11(10H)-ones via Smiles rearrangement. ACS Combinatorial Science, 15(3), 130-134.

  • Procter, D. J., et al. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 23(24), 9464–9468.

  • Procter, D. J., et al. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC.

  • Kumar, A., & Kumar, S. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. Chemistry, 3(1), 313-325.

  • Sawada, H., Hara, A., Asano, S., & Matsumoto, Y. (1976). Isolation and identification of benzodiazepine drugs and their metabolites in urine by use of Amberlite XAD-2 resin and thin-layer chromatography. Clinical Chemistry, 22(10), 1596-603.

  • Peters, F. T., et al. (2006). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 834(1-2), 145-152.

  • Hsu, R.-Y., Chan, S.-A., Lin, S.-L., Lin, T.-Y., Chu, W.-L., & Fuh, M.-R. (2013). Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 21(4), 382-390.

  • Mardal, M., et al. (2021). Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma. Journal of Analytical Toxicology, 45(2), 134-145.

  • Ciaffoni, S., & Mates, J. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634.

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6.

Sources

Troubleshooting & Optimization

Technical Support Center: Industrial Scale Production of 1-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and production of 1-Chlorodibenzo[b,f]thiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this crucial pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles and industry best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of 1-Chlorodibenzo[b,f]thiazepine.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of 1-Chlorodibenzo[b,f]thiazepine?

A1: Low yields are a frequent challenge and can typically be traced back to several key areas:

  • Choice of Chlorinating Agent: Traditional methods using phosphorus oxychloride (POCl₃) can be effective but require careful control to prevent side reactions.[1][2] Newer methods utilizing a Vilsmeier reagent, generated from bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF), often provide higher yields under milder conditions.[3]

  • Moisture Control: The reaction is highly sensitive to moisture. The starting material, 10H-dibenzo[b,f][1][4]thiazepin-11-one, all solvents, and glassware must be scrupulously dry. Any moisture can quench the chlorinating reagent, leading to the formation of byproducts and reducing the overall yield.[1]

  • Temperature Management: Precise temperature control is critical. Deviations from the optimal temperature range, whether using POCl₃ (reflux conditions, ~80–112°C) or a Vilsmeier reagent (typically 70-90°C), can result in incomplete reactions or the formation of degradation products.[1][3]

  • Inefficient Purification: Significant product loss can occur during the work-up and recrystallization steps. Optimizing the recrystallization solvent system (e.g., toluene/petroleum ether) and washing procedures is essential to maximize recovery.[1][3]

Q2: I am observing significant impurity formation in my final product. What are the common side reactions and how can they be minimized?

A2: Impurity formation is often linked to harsh reaction conditions and the reactivity of intermediates.

  • Primary Causes: High reaction temperatures and extended reaction times can promote the degradation of the product.[1] The reactive intermediates formed during chlorination can also participate in side reactions if not properly controlled.

  • Minimization Strategies:

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows for the reaction to be stopped at the point of maximum conversion, avoiding prolonged heating that can lead to impurity formation.

    • Optimized Reagents: Consider using a Vilsmeier reagent, which often results in a cleaner reaction profile compared to POCl₃.[3]

    • Thorough Work-up: A comprehensive work-up procedure, including washing the reaction mixture with an appropriate aqueous solution (e.g., sodium bicarbonate solution), is crucial for removing unreacted reagents and acidic byproducts.[4]

Q3: What are the recommended starting materials and reagents for industrial-scale production?

A3: The primary starting material is 10H-dibenzo[b,f][1][4]thiazepin-11-one .[2][5] For the chlorination step, you have two main choices:

  • Phosphorus Oxychloride (POCl₃) with an Organic Base: This is a traditional method. N,N-dimethylaniline is a commonly used organic base in this process.[2][4] While effective, POCl₃ is highly toxic and can cause environmental concerns related to phosphorus pollution.[3]

  • Vilsmeier Reagent (in situ): This is a more modern and often preferred method. The reagent is typically generated in situ from di-(trichloromethyl)carbonate (BTC) and a catalytic amount of DMF in a solvent like toluene.[3] This method is advantageous due to its shorter reaction times, simpler work-up, and reduced pollution.[3]

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Yes, several safety precautions are critical.

  • Reagent Handling: Phosphorus oxychloride (POCl₃), thionyl chloride, and oxalyl chloride are highly toxic and corrosive.[3] They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: The reaction's sensitivity to water means that all equipment must be properly dried to prevent uncontrolled reactions or pressure buildup.

  • Solvent Safety: Toluene and petroleum ether are flammable and should be handled away from ignition sources.

In-Depth Troubleshooting Guides

Issue: Consistently Low Yield (<85%)

This guide provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_moisture Verify Anhydrous Conditions (Reagents, Solvents, Glassware) start->check_moisture check_reagents Assess Reagent Quality & Method (POCl₃ vs. Vilsmeier) start->check_reagents check_temp Validate Temperature Control (Heating Mantle, Thermocouple) start->check_temp check_purification Review Purification Protocol (Recrystallization, Washes) start->check_purification solution_moisture Action: Dry solvents/glassware. Use fresh, anhydrous reagents. check_moisture->solution_moisture Moisture suspected solution_reagents Action: Titrate POCl₃ or switch to Vilsmeier reagent method. check_reagents->solution_reagents Reagent issue solution_temp Action: Calibrate equipment. Ensure uniform heating. check_temp->solution_temp Temp deviation solution_purification Action: Optimize solvent ratios. Minimize transfers. check_purification->solution_purification Product loss

Caption: Troubleshooting decision tree for low yield.

Detailed Corrective Actions
  • Moisture Contamination:

    • Diagnosis: If the reaction fails to initiate or stalls, moisture is a likely culprit.

    • Protocol: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or properly stored anhydrous solvents. The starting lactam, 10H-dibenzo[b,f][1][4]thiazepin-11-one, should also be thoroughly dried.[1]

  • Suboptimal Chlorinating Agent:

    • Diagnosis: If yields are low and significant byproducts are observed even with good moisture and temperature control, the chlorination method may be the issue.

    • Protocol: For the POCl₃ method, ensure the reagent is fresh and colorless. The presence of N,N-dimethylaniline is often required for efficient reaction.[2] For a more robust process, consider switching to the Vilsmeier reagent method, which is reported to have higher yields (90-92%) and a cleaner profile.[3]

  • Ineffective Purification:

    • Diagnosis: If the crude yield is high but the final isolated yield is low, the purification process is inefficient.

    • Protocol: After the reaction, the mixture is typically concentrated under reduced pressure.[1] The resulting crude product is then recrystallized. Experiment with the ratio of toluene to petroleum ether to maximize the precipitation of the desired product while leaving impurities in the mother liquor.[3] Ensure the product is fully precipitated before filtration.

Issue: High Impurity Profile (Purity <98% by HPLC)
Common Impurities and Their Sources
Impurity NameStructurePotential SourceMitigation Strategy
10H-Dibenzo[b,f][1][4]thiazepin-11-one Starting MaterialIncomplete reaction.Increase reaction time or temperature slightly. Monitor via TLC/HPLC to ensure full conversion.[2][4]
11-chlorodibenzo[b,f][1][4]thiazepine 5-oxide Oxidized ProductOxidation of the sulfur atom during the reaction or work-up.Use high-purity, peroxide-free solvents. Consider performing the reaction and work-up under an inert nitrogen atmosphere.[6]
Polymeric/Degradation Products Complex MixtureExcessive heating or prolonged reaction times.[1]Adhere strictly to optimized reaction time and temperature. Use HPLC to monitor for the appearance of degradation products.[1]
Purification Protocol: Enhanced Purity

This protocol is designed to remove both unreacted starting material and process-related impurities.

  • Reaction Quench & Neutralization:

    • After the reaction is deemed complete by TLC/HPLC, cool the mixture to room temperature.

    • Slowly and carefully add the reaction mixture to ice-cold water or a chilled aqueous sodium bicarbonate solution to quench excess chlorinating reagent.[4]

  • Solvent Extraction:

    • Extract the aqueous mixture with a suitable organic solvent, such as toluene.[4]

    • Wash the organic layer sequentially with water, a dilute base solution (e.g., 4% w/w NaHCO₃) to remove acidic impurities, and finally with brine.[4]

  • Recrystallization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

    • Dissolve the crude solid in a minimal amount of hot toluene.

    • Slowly add petroleum ether until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

    • Filter the solid product, wash with cold petroleum ether, and dry under vacuum.[3]

Process Chemistry & Synthesis Workflow

The conversion of 10H-dibenzo[b,f][1][4]thiazepin-11-one to 1-Chlorodibenzo[b,f]thiazepine is a critical step, often serving as a key intermediate in the synthesis of pharmaceuticals like Quetiapine.[3]

Synthesis Pathway and Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions start_material 10H-Dibenzo[b,f][1,4]thiazepin-11-one reagent + Chlorinating Agent (e.g., Vilsmeier Reagent) start_material->reagent product 1-Chlorodibenzo[b,f]thiazepine reagent->product incomplete Incomplete Reaction product->incomplete Leads to oxidation Oxidation product->oxidation Leads to degradation Thermal Degradation product->degradation Leads to impurity_sm Unreacted Starting Material incomplete->impurity_sm impurity_ox Thiazepine S-Oxide oxidation->impurity_ox impurity_deg Polymeric Impurities degradation->impurity_deg

Caption: Synthesis pathway and common side reactions.

Analytical Methods & Quality Control

Reliable analytical methods are essential for process control and final product validation.

Protocol: In-Process Reaction Monitoring by TLC
  • Stationary Phase: Silica gel plates (e.g., Silica gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ether and hexane (1:1 v/v) is a good starting point.[2] Adjust polarity as needed for optimal separation.

  • Detection: Visualize spots under UV light (254 nm).[2]

  • Procedure:

    • Prepare a dilute solution of the starting material as a reference standard.

    • At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot in a vial containing a small amount of water and a few drops of an organic solvent (e.g., ethyl acetate).

    • Spot the starting material standard and the organic layer of the quenched sample onto the TLC plate.

    • Develop the plate in the mobile phase.

    • The reaction is complete when the spot corresponding to the starting material (lower Rƒ) is absent. The product, being less polar, will have a higher Rƒ (approx. 0.70 in ether-hexane 1:1).[2]

Protocol: Final Product Purity by HPLC
  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water/buffer is typically used.

  • Detection: UV detection at an appropriate wavelength.

  • Standard: A characterized reference standard of 1-Chlorodibenzo[b,f]thiazepine is required for purity assessment.[6][7]

  • Procedure:

    • Prepare a standard solution of the reference material at a known concentration.

    • Prepare a sample solution of the synthesized batch at approximately the same concentration.

    • Inject both solutions into the HPLC system.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Scale-Up Considerations

Transitioning from the laboratory to an industrial scale introduces new challenges that must be addressed for a safe, efficient, and reproducible process.

  • Heat Transfer: The chlorination reaction is exothermic. On a large scale, efficient heat dissipation is critical to maintain the optimal temperature and prevent runaway reactions. Jacketed reactors with controlled heating/cooling systems are mandatory.

  • Reagent Addition: The addition of highly reactive reagents like POCl₃ must be done slowly and controllably on a large scale to manage the exotherm.

  • Work-up and Isolation: Handling large volumes of flammable solvents and aqueous waste requires appropriate engineering controls, including rated equipment and waste treatment facilities. Filtration and drying equipment must be sized appropriately for the batch scale.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted to identify potential risks and implement mitigation strategies before attempting industrial-scale production.[3]

References

  • PrepChem. (n.d.). Synthesis of (c) 11-Chloro-dibenzo[b,f][1][4]thiazepine. Retrieved from [Link]

  • Zhejiang University of Technology. (2014). Preparation method of 11-chlorodibenzo[b,f][1][4]thiazepine in presence of Vilsmeier reagent. CN103787995A. Available at:

  • Sumitomo Chemical Co., Ltd. (2010). Method for producing 11-chlorodibenzo[b,f][1][4]thiazepine. JP2010053044A. Available at:

  • Reddy, P. P., et al. (n.d.). An Improved Process For Synthesis Of Dibenzo-[B,F][1][4]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Chemistry.

  • Allmpus. (n.d.). 11-CHLORO-DIBENZO[B,F][1][4]THIAZEPINE. Retrieved from [Link]

  • Veeprho. (n.d.). 11-chlorodibenzo[b,f][1][4]thiazepine 5-oxide. Retrieved from [Link]

Sources

stability and degradation of 1-Chlorodibenzo[b,f]thiazepine under storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chlorodibenzo[b,f]thiazepine

A Guide to Stability, Storage, and Degradation for Researchers

Introduction

1-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound that serves as a crucial intermediate and structural analogue to several pharmaceutically active compounds, such as the atypical antipsychotic quetiapine.[1][2] The inherent reactivity of the dibenzo[b,f]thiazepine core, particularly the sulfur atom and the diazepine ring, necessitates careful handling and storage to maintain its chemical integrity. This guide provides in-depth technical support for researchers, addressing common questions and troubleshooting potential issues related to the stability and degradation of this compound. The insights provided are based on established principles of chemical stability and forced degradation studies conducted on structurally similar molecules, such as clozapine.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-Chlorodibenzo[b,f]thiazepine?

For long-term stability, solid 1-Chlorodibenzo[b,f]thiazepine should be stored at 2-8°C in a tightly sealed, light-resistant container.[1] The area should be dry and well-ventilated.[6][7][8] Storing it away from strong oxidizing agents is also critical to prevent degradation.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. If you must store solutions, it is recommended to use a suitable solvent like methanol, prepare fresh solutions for each experiment, and store them at -20°C or -80°C for short-term to medium-term storage (less than 60 days).[1][9] For any storage longer than 60 days, -80°C is recommended.[9] Protect solutions from light by using amber vials or wrapping them in foil. Avoid repeated freeze-thaw cycles.[9]

Q3: Is 1-Chlorodibenzo[b,f]thiazepine sensitive to light?

Yes. The dibenzo[b,f]thiazepine core is analogous to other tricyclic structures known to be susceptible to photolysis.[3][10] Exposure to UV or even ambient light can induce degradation.[4] It is imperative to store both the solid compound and its solutions protected from light.[6][7]

Q4: What are the primary modes of degradation for this compound?

Based on studies of structurally related compounds like clozapine and the inherent chemistry of the dibenzothiazepine ring, the primary degradation pathways are:

  • Oxidation: The sulfur atom in the thiazepine ring is susceptible to oxidation, which can form sulfoxides and sulfones.[11][12][13]

  • Hydrolysis: The lactam-like structure can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][14][15][16]

  • Photodegradation: Exposure to light can lead to complex degradation pathways.[4][10][17]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing insight into the root causes and offering actionable solutions.

Problem 1: My analytical results (HPLC, LC-MS) show new, unexpected peaks after storing my compound.

  • Potential Cause 1: Oxidation. The sulfur atom in the thiazepine ring is electron-rich and a prime target for oxidation, which can occur from exposure to atmospheric oxygen or trace peroxides in solvents. This typically results in the formation of the corresponding sulfoxide or sulfone.[11]

    • Scientific Rationale: The lone pair of electrons on the sulfur atom can be attacked by electrophilic oxygen species. Studies on similar sulfur-containing heterocycles confirm this vulnerability.[12][13]

    • Solution:

      • Solvent Purity: Use freshly opened, HPLC-grade or peroxide-free solvents.

      • Inert Atmosphere: When preparing solutions for long-term storage, degas the solvent and consider blanketing the vial headspace with an inert gas like argon or nitrogen.

      • Storage: Store the solid compound and solutions in tightly sealed containers in a cold, dark environment.[7][8]

  • Potential Cause 2: Hydrolysis. If the compound has been stored in solution, especially in non-anhydrous solvents or at a non-neutral pH, hydrolysis of the thiazepine ring may have occurred. Clozapine, a related compound, is known to be fragile towards acidic hydrolysis.[3][5]

    • Scientific Rationale: The amide-like bond within the seven-membered ring can be cleaved by water, a reaction often catalyzed by acid or base.[14][16][18]

    • Solution:

      • pH Control: If working with aqueous buffers, ensure the pH is near neutral and use them for the shortest duration possible.

      • Anhydrous Conditions: For organic chemistry applications, use anhydrous solvents and handle the compound under an inert atmosphere.

      • Fresh Preparation: Prepare aqueous solutions immediately before use.

  • Potential Cause 3: Photodegradation. If the compound or its solutions were exposed to light, even for a short period, photolytic degradation can occur.

    • Scientific Rationale: Aromatic and heterocyclic systems can absorb UV-Vis light, promoting electrons to an excited state and initiating degradation reactions.[4][17][19] Studies on clozapine confirm its decomposition under UV light.[3]

    • Solution:

      • Light Protection: Always use amber glass vials or wrap containers in aluminum foil.

      • Lab Environment: Minimize exposure to direct sunlight or strong overhead fluorescent lighting on the lab bench.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the appearance of unknown peaks in an analytical chromatogram.

TroubleshootingWorkflow start Unexpected Peaks in Chromatogram check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage check_solvent Review Solution Prep: - Solvent Age/Grade? - pH of medium? - Exposure to Air? start->check_solvent light_issue Potential Photodegradation check_storage->light_issue Exposed to Light hydrolysis_issue Potential Hydrolysis check_solvent->hydrolysis_issue Aqueous/Acidic/Basic Non-anhydrous oxidation_issue Potential Oxidation check_solvent->oxidation_issue Old Solvent Air Exposure solution_light Action: Use amber vials, work in low light light_issue->solution_light solution_hydrolysis Action: Use fresh anhydrous solvents, control pH hydrolysis_issue->solution_hydrolysis solution_oxidation Action: Degas solvents, use inert atmosphere oxidation_issue->solution_oxidation

A workflow for troubleshooting unexpected compound degradation.

Problem 2: I am observing a decrease in the compound's purity or concentration over time, even with proper storage.

  • Potential Cause: Slow, Intrinsic Degradation. Even under recommended conditions, very slow degradation can occur over extended periods. The stability of antipsychotic drugs in storage can vary significantly, with some showing degradation even at -20°C over several months.

    • Scientific Rationale: Chemical reactions, even those with high activation energies, can proceed at a slow rate at low temperatures. No storage condition can halt degradation indefinitely.

    • Solution:

      • Establish a Baseline: Upon receiving a new batch of the compound, immediately run an analysis (e.g., HPLC with purity calculation) to establish a time-zero baseline.

      • Periodic Re-analysis: For critical applications, re-analyze the compound purity periodically (e.g., every 6 months) to monitor its stability.

      • Purchase Smaller Quantities: If you are an infrequent user, purchase smaller quantities more frequently to ensure you are always working with a fresh batch.

Data Summary: Stability of Related Compounds

Stress ConditionRelative Stability of ClozapineLikely Implication for 1-Chlorodibenzo[b,f]thiazepineReference
Acidic Hydrolysis (e.g., 0.1M HCl) Fragile; significant degradation (>50%)High risk of degradation. Avoid acidic aqueous environments.[3][4]
**Oxidative (e.g., H₂O₂) **Fragile; significant degradation (>50%)High risk of oxidation. Avoid oxidizing agents and old solvents.[3][4]
Basic Hydrolysis (e.g., 0.1M NaOH) More stable than acidic conditions, but degradation occurs.Moderate risk of degradation. Prefer neutral pH.[4]
Photolytic (UV-Vis Light) Relatively stable, but some degradation occurs.Moderate risk. Always protect from light.[3][4]
Neutral Hydrolysis (Water) Relatively stable.Low risk for short-term experiments, but hydrolysis is still possible over time.[4]

Protocol: Forced Degradation Study

To proactively understand the stability of your specific batch of 1-Chlorodibenzo[b,f]thiazepine, a forced degradation study is recommended. This is a key part of method development and validation as mandated by ICH guidelines.[20][21]

Objective: To identify potential degradation products and determine the primary degradation pathways for 1-Chlorodibenzo[b,f]thiazepine.

Materials:

  • 1-Chlorodibenzo[b,f]thiazepine

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 1-Chlorodibenzo[b,f]thiazepine in methanol. This will be your Stock A.

  • Control Sample:

    • Dilute Stock A with 50:50 methanol:water to a final concentration of 100 µg/mL. This is your T=0 Control. Analyze immediately via HPLC.

  • Stress Conditions:

    • For each condition below, mix 1 mL of Stock A with 9 mL of the respective stress solution in an amber vial.

    • Acid Hydrolysis: 1 mL Stock A + 9 mL of 0.1 M HCl.

    • Base Hydrolysis: 1 mL Stock A + 9 mL of 0.1 M NaOH. (Note: Neutralize with an equivalent amount of HCl before injection).

    • Oxidation: 1 mL Stock A + 9 mL of 3% H₂O₂.

    • Thermal: 1 mL Stock A + 9 mL of 50:50 methanol:water. Place in an oven at 60°C.

    • Photolytic: 1 mL Stock A + 9 mL of 50:50 methanol:water. Place in a photostability chamber (or expose to direct sunlight) alongside a control vial wrapped in foil.

  • Incubation and Analysis:

    • Incubate all stressed samples for 24 hours. Note: The goal is to achieve 10-30% degradation; if degradation is too rapid or too slow, adjust the incubation time accordingly.[21]

    • After incubation, allow samples to return to room temperature.

    • Analyze all samples by HPLC, including the T=0 Control.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify new peaks, which represent degradation products.

    • The conditions that cause the most significant changes reveal the compound's primary vulnerabilities.

Forced Degradation Experimental Workflow

Workflow for a forced degradation study.

References

  • Zaradna, K., et al. (2016). Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Journal of Pharmaceutical and Biomedical Analysis.
  • Remane, D., et al. (2016). Assessment of Storage and Transport Stability of New Antidepressant and Antipsychotic Drugs for a Nationwide TDM Service. Therapeutic Drug Monitoring. Available at: [Link]

  • Ovid Technologies, Inc. (n.d.). Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Ovid.
  • ResearchGate. (n.d.). Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. ResearchGate.
  • Remane, D., et al. (2012). Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. PubMed.
  • World Health Organization. (n.d.). Safe storage and distribution.
  • AEM. (2022). Rules for the proper storage of medicines.
  • MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines.
  • ResearchGate. (n.d.). Proposed photodegradation pathway of DIZ. ResearchGate. Available at: [Link]

  • S. S. K. (2024). Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. PMC. Available at:

  • Allmpus. (n.d.). 11-CHLORO-DIBENZO[B,F][3][5]THIAZEPINE. Available at:

  • Sharma, G. (2016). Forced Degradation Studies. SciSpace.
  • de Lima, A. C. A. (2012). Oxidation of dibenzothiophene (DBT) by Serratia marcescens UCP 1549 formed biphenyl as final product. PMC.
  • ITG. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubChem. (n.d.). 11-Chlorodibenzo(b,f)(1,4)thiazepine. National Center for Biotechnology Information. Available at: [Link]

  • Haroune, L., et al. (2014). Photocatalytic degradation of carbamazepine and three derivatives using TiO₂ and ZnO: effect of pH, ionic strength, and natural organic matter. PubMed.
  • No, J., et al. (2014). Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. PubMed.
  • ResearchGate. (n.d.). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Naphthalene-Degrading Comamonas sp. JB. ResearchGate. Available at: [Link]

  • Scilit. (n.d.). Photocatalytic degradation of carbamazepine and three derivatives using TiO2 and ZnO: Effect of pH, ionic strength, and natural organic matter.
  • Han, W. W., et al. (1977). Practical Kinetics III: Benzodiazepine Hydrolysis. PubMed.
  • Google Patents. (n.d.). Method for producing 11-chlorodibenzo[b,f][3][5]thiazepine. Available at:

  • ChemicalBook. (2024). 11-Chloro-dibenzo[b,f][3][5]thiazepine - Safety Data Sheet. Available at:

  • Scilit. (n.d.). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam.
  • Pharmaffiliates. (n.d.). 11-Chloro-dibenzo[b,f][3][5]thiazepine. Available at:

  • ResearchGate. (n.d.). An Improved Profess For Synthesis Of Dibenzo-[B,F][3][5]-Thiazepine-11-(10H)-One. ResearchGate. Available at: [Link]

  • Zook, A., & Xander, C. (2018). Opiate & Benzodiazepine Confirmations: To Hydrolyze or Not to Hydrolyze is the Question. PubMed.
  • ResearchGate. (n.d.). Photodegradation Processes of the Antiepileptic Drug Carbamazepine, Relevant To Estuarine Waters. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing dibenzothiazepine compounds.
  • Kudo, K., et al. (2020). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed. Available at: [Link]

  • LVHN Scholarly Works. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. Available at: [Link]

  • SCIRP. (n.d.). A Study on the Degradation of Carbamazepine and Ibuprofen by TiO2 & ZnO Photocatalysis upon UV/Visible-Light Irradiation. Available at: [Link]

  • Janus, M., et al. (2022). Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)‑g‑C3N4/Two-Dimensional TiO2 Composite. PMC.
  • C. B. (2025). Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substrate. PMC.
  • ResearchGate. (n.d.). Oxidative Desulfurization I: Peroxyformic Acid Oxidation of Benzothiophene and Dibenzothiophene. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sulfur oxidation pathways in sulfur oxidizers forming zero-valent sulfur as an intermediate. ResearchGate. Available at: [Link]

Sources

safe handling and hazard information for 1-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chlorodibenzo[b,f]thiazepine

Welcome to the technical support guide for 1-Chlorodibenzo[b,f]thiazepine (CAS: 13745-86-3). This document is designed for researchers, scientists, and drug development professionals, providing essential information on safe handling, hazard mitigation, and emergency procedures. Our goal is to equip you with the expertise to manage this compound effectively and safely in a laboratory setting.

Section 1: Core Compound Information

Before handling any chemical, a thorough understanding of its properties is paramount. 1-Chlorodibenzo[b,f]thiazepine, also known as 11-Chlorodibenzo[b,f][1][2]thiazepine, is an organic compound often used in research and as an intermediate in pharmaceutical synthesis.[2][3][4] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 1-Chlorodibenzo[b,f]thiazepine

PropertyValueSource(s)
CAS Number 13745-86-3[2][3][5]
Molecular Formula C₁₃H₈ClNS[2][6]
Molecular Weight 245.73 g/mol [2][6]
Appearance Off-White to Pale-Yellow Solid[2][3]
Storage Temperature 2-8 °C or under -20°C in a freezer[2][7]
Solubility Soluble in Methanol (MEOH)[2]
Boiling Point 384.6°C at 760 mmHg[3]
Density 1.329 g/cm³[3]

Section 2: Hazard Identification and GHS Classification

Understanding the specific hazards associated with a compound is the foundation of safe laboratory practice. 1-Chlorodibenzo[b,f]thiazepine is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling.[6][7]

Why this is important: The GHS classifications are not arbitrary; they are based on toxicological data. The "Harmful if swallowed" classification, for instance, indicates significant acute toxicity via the oral route, while the irritation warnings highlight its potential to cause inflammatory responses upon contact with skin, eyes, or the respiratory tract.[6]

Table 2: GHS Hazard Classification

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Warning Harmful if swallowed
Skin Corrosion/IrritationH315Warning Causes skin irritation
Serious Eye Damage/IrritationH319Warning Causes serious eye irritation
Specific Target Organ ToxicityH335Warning May cause respiratory irritation

Source: PubChem CID 10586481[6]

Section 3: Frequently Asked Questions (FAQs) - Safe Handling & Storage

This section addresses common questions regarding the day-to-day handling and storage of 1-Chlorodibenzo[b,f]thiazepine.

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A1: Due to its irritant properties, a comprehensive PPE protocol is required.[6] Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[8]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] This is critical to prevent serious eye irritation (H319).[6]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] Impervious clothing may be necessary for larger quantities.[1] Gloves must be inspected before use and removed correctly to avoid skin contact.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a fume hood.[1][3] If a fume hood is unavailable or exposure limits may be exceeded, a full-face respirator is necessary to prevent respiratory tract irritation (H335).[1][6]

Q2: What are the ideal storage conditions for 1-Chlorodibenzo[b,f]thiazepine?

A2: Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Container: Store in a tightly closed container to prevent moisture ingress and contamination.[1][3]

  • Environment: The storage area must be a dry, cool, and well-ventilated place.[1][3] Recommended temperatures range from 2-8°C (refrigerated) to under -20°C (frozen), often under an inert atmosphere.[2][7]

  • Incompatibilities: Store the compound away from foodstuff containers and other incompatible materials.[1][3]

Q3: Can I weigh this compound on an open bench?

A3: No. Since the compound is a solid that can form dust and may cause respiratory irritation (H335), all weighing and handling of the solid material must be performed in a chemical fume hood or a ventilated balance enclosure.[1][6] This prevents the generation and inhalation of aerosols and dust.[3]

Q4: Are there any specific fire hazards I should be aware of?

A4: While specific data on flammability is limited, standard precautions for organic solids should be taken.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1][3][5]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1][5]

  • Ignition Sources: Avoid dust formation and keep the compound away from all sources of ignition.[1] Use non-sparking tools when handling.[1][3]

Section 4: Troubleshooting Guide - Spills, Exposure & Disposal

This section provides actionable, step-by-step protocols for managing unexpected events.

Issue 1: I've spilled a small amount of the solid powder in the fume hood.

Protocol: Responding to a Minor Spill

Causality: The goal is to contain and clean the spill without creating dust or exposing personnel. The procedure prioritizes mechanical removal over wet methods initially to prevent spreading the contamination.

  • Ensure Safety: Keep the fume hood sash at a safe working height. Ensure your PPE is intact. Alert others in the immediate vicinity.[9]

  • Containment: If it is safe to do so, prevent further spillage.[1]

  • Clean-up: Gently cover the spill with a dry absorbent material like sand or vermiculite.[10] Carefully sweep or vacuum the material into a suitable, sealable container for disposal.[1][11] Avoid any actions that could generate dust.

  • Decontamination: Once the bulk material is removed, decontaminate the surface with a suitable solvent (e.g., methanol, if compatible with the surface) and wipe clean.

  • Disposal: Label the container as "Hazardous Waste: 1-Chlorodibenzo[b,f]thiazepine" and dispose of it according to your institution's hazardous waste disposal procedures.[8][10]

Issue 2: The compound made contact with my skin or eyes.

Protocol: Procedure for Skin or Eye Exposure

Causality: Immediate and thorough flushing with water is critical to dilute and remove the irritant, minimizing damage to tissues as mandated by its H315 (skin irritation) and H319 (serious eye irritation) classifications.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[3][10]

    • Wash the affected skin with soap and plenty of water for at least 15 minutes.[1][3]

    • Seek immediate medical attention.[3][10] Show the Safety Data Sheet (SDS) to the physician.[5]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of pure water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][3][9]

    • If you are wearing contact lenses, remove them after the first 5 minutes of flushing if it is safe to do so.[12]

    • Seek immediate medical attention.[1][3][5]

Issue 3: How do I dispose of waste containing this compound?

A3: All waste material, including contaminated consumables and unused product, must be treated as hazardous waste.

  • Containment: Collect waste in a suitable, clearly labeled, and closed container.[1]

  • Disposal: The disposal must be handled by a licensed waste disposal company and be in accordance with all local, state, and federal regulations.[8] Do not discharge into drains or the environment.[1]

Section 5: Visual Workflows & Diagrams

To enhance understanding, the following diagrams illustrate key safety protocols.

PPE_Protocol start Handling 1-Chlorodibenzo[b,f]thiazepine fume_hood Work Inside a Chemical Fume Hood start->fume_hood eye_protection Wear Chemical Safety Goggles (EN166 / NIOSH Approved) fume_hood->eye_protection skin_protection Wear Nitrile Gloves & Lab Coat eye_protection->skin_protection respiratory Is fume hood malfunctioning or is there a risk of high exposure? skin_protection->respiratory full_face Use Full-Face Respirator respiratory->full_face Yes proceed Proceed with Experiment respiratory->proceed No full_face->proceed

Caption: Standard Personal Protective Equipment (PPE) Workflow.

Spill_Response spill Spill Occurs assess Is the spill large or outside of containment (fume hood)? spill->assess evacuate Evacuate Area Alert EHS/Safety Officer Call for Emergency Response assess->evacuate Yes minor_spill Minor Spill Protocol assess->minor_spill No alert Alert nearby personnel minor_spill->alert ppe Ensure proper PPE is worn alert->ppe contain Cover with dry absorbent material ppe->contain collect Sweep into a sealed waste container contain->collect decontaminate Clean spill area collect->decontaminate dispose Dispose as hazardous waste decontaminate->dispose

Caption: Emergency Spill Response Decision Tree.

First_Aid_Flowchart exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_steps Remove contaminated clothing. Wash with soap and water for 15+ min. skin->skin_steps eye_steps Flush with water for 15+ min. Remove contact lenses if possible. eye->eye_steps inhalation_steps Move to fresh air. Give oxygen if breathing is difficult. inhalation->inhalation_steps ingestion_steps Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_steps medical Seek Immediate Medical Attention skin_steps->medical eye_steps->medical inhalation_steps->medical ingestion_steps->medical

Caption: First Aid Procedures for Different Exposure Routes.

References

  • 11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481. PubChem. [Link]

  • 11-CHLORO-DIBENZO[B,F][1][2]THIAZEPINE. Allmpus. [Link]

  • Appendix L – What to Do in a Chemical Emergency. U.S. Environmental Protection Agency (EPA). [Link]

  • CAS No : 13745-86-3 | Product Name : 11-Chloro-dibenzo[b,f][1][2]thiazepine. Pharmaffiliates. [Link]

  • EMERGENCY RESPONSE. University of Toronto, Department of Chemistry. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

Sources

Technical Support Center: Troubleshooting Liquid Separation in Post-Reaction Workup

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common liquid-liquid separation challenges encountered during post-reaction workups. It is designed for researchers, scientists, and drug development professionals to navigate these critical purification steps with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of emulsion formation during liquid-liquid extraction?

A: Emulsion formation is one of the most frequent challenges in liquid-liquid extraction.[1][2] It typically occurs when surfactant-like molecules are present in the sample, which can include phospholipids, free fatty acids, and proteins.[1] These molecules possess solubility in both the aqueous and organic phases, leading to the formation of a stable emulsion at the interface.[1] Additionally, vigorous shaking of the separatory funnel can increase the likelihood of emulsion formation.[1]

Q2: How can I prevent emulsions from forming in the first place?

A: Prevention is often more effective than treatment.[1] Instead of vigorous shaking, gently swirl the separatory funnel. This action minimizes the agitation that can lead to emulsions while still providing sufficient surface area for the extraction to occur.[1]

Q3: My layers aren't separating. What are the immediate steps I should take?

A: If you encounter poor phase separation, several factors could be at play, including emulsion formation, changes in feed composition, or solvent degradation.[3] A systematic approach to troubleshooting is recommended.[4] Consider making small, deliberate changes to the process conditions, as these can have a significant impact on phase clarity.[4]

Q4: What is the role of brine (saturated NaCl solution) in a workup?

A: A brine wash serves multiple purposes in liquid-liquid extraction.[5][6] It increases the ionic strength of the aqueous layer, which can help to break emulsions.[1][5] This "salting out" effect also decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer and improving extraction efficiency.[3][5] Furthermore, brine helps to remove dissolved water from the organic layer.[5][6][7]

Q5: How do I know which layer is the organic and which is the aqueous?

A: A common method to distinguish between the layers is to add a small amount of water to each layer using a pipette and observe where it dissolves.[8] If the added water mixes, it is the aqueous layer; if two layers form, it is the organic layer.[8] It is crucial to correctly identify and retain the appropriate layer, as discarding the wrong one can result in the complete loss of your product.[7]

Troubleshooting Guides

Issue 1: A Stubborn Emulsion Has Formed

Symptoms:

  • A thick, cloudy, or "milky" layer forms between the organic and aqueous phases.

  • The interface between the layers is indistinct, making separation impossible.

  • The emulsion does not break even after letting the mixture stand.

Causality: Emulsions are stabilized by substances that reduce the interfacial tension between the two immiscible liquids.[4] This can be due to the presence of surfactants, fine particulate matter, or high concentrations of certain solutes.[1] Vigorous shaking increases the surface area between the two phases, promoting the formation of a stable emulsion.

Troubleshooting Workflow:

A decision tree for addressing poor phase separation.

Detailed Protocols:

  • Alter Solvent Density: If the densities of the aqueous and organic phases are too similar, add a solvent that will change the overall density of the organic layer. For example, adding a denser solvent like chloroform or a less dense one like hexane can improve separation.

  • Reduce Viscosity: If one of the phases is highly viscous, diluting it with a less viscous, miscible solvent can facilitate faster separation.

  • Filtration: Passing the mixture through a plug of glass wool in a pipette can help to coalesce small droplets and remove fine particulate matter that may be stabilizing the interface. [1]

Issue 3: Product Loss or Low Recovery

Symptoms:

  • The yield of the desired product after extraction is lower than expected.

Causality: Product loss can occur for several reasons: incomplete extraction from the aqueous phase, partitioning of the product into the wash solutions, or physical loss during transfers. The efficiency of the extraction depends on the partition coefficient of the solute between the two phases. [3]

Quantitative Data Summary:

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityDielectric Constant
Diethyl Ether0.71334.66.9 g/100 mL4.3
Ethyl Acetate0.90277.18.3 g/100 mL6.0
Dichloromethane1.3339.61.3 g/100 mL9.1
Chloroform1.4961.20.8 g/100 mL4.8
Hexane0.65568.50.0013 g/100 mL1.9

Detailed Protocols to Maximize Recovery:

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. [9]

  • Back-Extraction: If the product has acidic or basic properties, its solubility can be manipulated by adjusting the pH of the aqueous phase. For example, an acidic product can be extracted into an aqueous base (like sodium bicarbonate solution), separating it from neutral or basic impurities. The aqueous layer can then be re-acidified and the product re-extracted into an organic solvent.

  • "Salting Out": For water-soluble organic products, adding a large amount of salt (salting out) to the aqueous layer can decrease the product's solubility in water and drive it into the organic phase. [5][10]

References

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). K-Jhil. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2017, December 1). LCGC International. [Link]

  • What is the purpose of using a saturated NaCl solution (brine) in the ext.. - Filo. (2025, October 20). Filo. [Link]

  • Liquid–Liquid Extraction | Separation Processes Class Notes - Fiveable. Fiveable. [Link]

  • [FREE] What is the purpose of using brine in the final step of the liquid-liquid extraction procedure? Select an - Brainly. (2025, May 16). Brainly. [Link]

  • What is the purpose of adding brine during an extraction. [Link]

  • Extraction/Brine washing. University of Colorado Boulder. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). SCION Instruments. [Link]

  • YouTube. (2024, February 25). How to break an emulsion formed in reaction workup?[Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Chemistry LibreTexts. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019, May 17). Reddit. [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Reddit. [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

Sources

overcoming harsh reaction conditions in 1-Chlorodibenzo[b,f]thiazepine preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chlorodibenzo[b,f]thiazepine Synthesis

Welcome to the technical support center for the synthesis of 1-Chlorodibenzo[b,f]thiazepine. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of preparing this crucial pharmaceutical intermediate. 1-Chlorodibenzo[b,f]thiazepine is a key building block for several antipsychotic drugs, including Clotiapine and Quetiapine.[1][2] Its synthesis, particularly the final chlorination step, is known for challenging reaction conditions that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies. Our goal is to empower you to overcome common hurdles and achieve consistent, high-quality results in your laboratory.

Core Synthesis Pathway Overview

The preparation of 1-Chlorodibenzo[b,f]thiazepine typically begins with the synthesis of the lactam precursor, dibenzo[b,f][1][3]thiazepine-11(10H)-one. This is often achieved through a multi-step sequence involving an Ullmann condensation to form a key thioether, followed by nitro group reduction and thermal cyclization.[3] The final and most critical step is the conversion of the lactam to the target imino chloride.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Chlorination Step Thiosalicylic_Acid Substituted Thiosalicylic Acid Thioether Thioether Intermediate Thiosalicylic_Acid->Thioether Ullmann Condensation Ortho_Chloronitrobenzene ortho-Chloronitrobenzene Ortho_Chloronitrobenzene->Thioether Ullmann Condensation Aniline_Intermediate Amino Acid Intermediate Thioether->Aniline_Intermediate Nitro Reduction Lactam Dibenzo[b,f][1,4]thiazepine -11(10H)-one (Lactam) Aniline_Intermediate->Lactam Thermal Cyclization Final_Product 1-Chlorodibenzo[b,f]thiazepine Lactam->Final_Product Chlorination (POCl₃ or Vilsmeier Reagent)

Figure 1: High-level workflow for 1-Chlorodibenzo[b,f]thiazepine synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My final yield of 1-Chlorodibenzo[b,f]thiazepine is consistently low. What are the likely causes and how can I improve it?

A: Low yields are a frequent challenge and typically stem from issues in the final chlorination step or subsequent work-up.[4] Let's break down the potential culprits:

  • Causality 1: Suboptimal Chlorinating Agent & Conditions: Traditional methods using phosphorus oxychloride (POCl₃) require high temperatures (reflux, often 80–110°C) and can be harsh, leading to side reactions and product degradation if not meticulously controlled.[4][5] Deviations from the optimal temperature range can result in incomplete reactions or increased impurity formation.[4]

  • Solution: Consider switching to a milder, more efficient chlorinating system. The use of a Vilsmeier reagent, generated in situ from bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF), has been shown to produce higher yields (often >90%) under less stringent conditions (e.g., 70-90°C).[1] This method often results in a cleaner reaction profile and simpler post-treatment.[1]

  • Causality 2: Presence of Moisture: The starting lactam and all reagents/glassware must be scrupulously dry. Moisture will readily quench both POCl₃ and the Vilsmeier reagent, consuming your reagent and generating unwanted byproducts, thereby lowering the yield.[4]

  • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[6]

  • Causality 3: Inefficient Purification: Significant product loss can occur during the work-up and purification stages, particularly during recrystallization.[4]

  • Solution: Carefully optimize your recrystallization procedure. After quenching the reaction and removing the solvent under reduced pressure, select an appropriate solvent system (e.g., toluene and petroleum ether) for recrystallization.[1] Minimize the number of transfer steps and ensure the product fully crystallizes before filtration. Washing the filtered solid with a cold, non-polar solvent like petroleum ether can remove residual impurities without dissolving the product.[1]

Q2: I'm observing significant impurity formation in my final product. What are the common side reactions, and how can I minimize them?

A: Impurity formation is a direct consequence of the harsh reaction conditions often employed.[4]

  • Causality 1: Thermal Degradation: High temperatures (>110°C) and prolonged reaction times, especially with POCl₃, can promote the formation of degradation products and colored impurities.[4]

  • Solution:

    • Strict Parameter Control: Adhere closely to the optimized reaction time and temperature for your chosen method.[4]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress.[6] This allows you to identify the point of maximum conversion and avoid unnecessary heating, which can degrade the product. Stop the reaction as soon as the starting material is consumed.

  • Causality 2: Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting lactam (dibenzo[b,f][1][3]thiazepine-11(10H)-one), which can be difficult to separate from the final product.[6]

  • Solution: Ensure you are using a sufficient molar excess of the chlorinating agent. For the POCl₃ method, an organic base like N,N-dimethylaniline is crucial to drive the reaction to completion.[6][5] For the Vilsmeier method, ensure the stoichiometry of BTC and DMF is correct.[1]

  • Causality 3: Hydrolysis During Work-up: The product, an imino chloride, is sensitive to hydrolysis and can revert to the starting lactam if exposed to water for extended periods during the work-up.

  • Solution: Perform the aqueous wash steps efficiently. After quenching, separate the organic and aqueous layers promptly. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

Troubleshooting_Flow Start Low Yield or High Impurity? Check_Moisture Is the system anhydrous? Start->Check_Moisture Yes Check_Temp Is temperature strictly controlled? Check_Moisture->Check_Temp Yes Solution_Moisture Dry glassware/solvents. Use inert atmosphere. Check_Moisture->Solution_Moisture No Check_Reagent Reagent quality/method optimal? Check_Temp->Check_Reagent Yes Solution_Temp Monitor via TLC/HPLC. Avoid overheating. Check_Temp->Solution_Temp No Solution_Reagent Use fresh POCl₃/base. Consider Vilsmeier reagent. Check_Reagent->Solution_Reagent No Success Improved Yield & Purity Check_Reagent->Success Yes (Optimize Purification) Solution_Moisture->Success Solution_Temp->Success Solution_Reagent->Success

Figure 2: Decision workflow for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the dibenzo[b,f][1][3]thiazepine-11(10H)-one precursor?

A: The construction of the core tricyclic lactam structure is a critical preliminary step. Two prominent methods are:

  • Ullmann Condensation Route: This classic approach involves the copper-promoted coupling of a substituted thiosalicylic acid with an ortho-chloronitrobenzene to form a thioether.[3][7] This is followed by the reduction of the nitro group to an amine and subsequent thermal intramolecular cyclization to yield the lactam.[3] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[7]

  • Smiles Rearrangement Route: A more modern and efficient method involves a Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution that can be used to form the seven-membered ring in a single, metal-free step.[8] This one-pot regioselective method can provide excellent yields (70-92%) and represents a more environmentally friendly and economical pathway to the lactam precursor.[8]

Q2: Why are traditional chlorination methods with POCl₃ considered "harsh"?

A: The term "harsh" refers to several aspects of the reaction:

  • High Temperatures: The reaction typically requires heating to reflux in solvents like toluene (110-112°C) for several hours (e.g., 6-7 hours).[6][5]

  • Corrosive and Hazardous Reagent: Phosphorus oxychloride is a highly corrosive and moisture-sensitive liquid that produces HCl gas upon hydrolysis. It requires careful handling and can cause significant pollution (phosphorus waste).[1]

  • Propensity for Side Reactions: The high energy input and powerful nature of the reagent can easily lead to the formation of undesired byproducts and product degradation, complicating purification and reducing yield.[4]

Q3: What are the advantages of using a Vilsmeier reagent for the chlorination step?

A: The Vilsmeier reagent method offers several distinct advantages over the traditional POCl₃ approach:

  • Milder Conditions: The reaction proceeds at lower temperatures (70-90°C) and often has a shorter reaction time (3-5 hours).[1]

  • Higher Yields & Purity: This method frequently results in higher isolated yields (>90%) and a cleaner crude product, simplifying the purification process.[1]

  • Improved Safety & Environmental Profile: It avoids the use of highly toxic and polluting reagents like phosphorus oxychloride or thionyl chloride.[1] The post-treatment is often simpler, reducing overall waste.[1]

Q4: How can I effectively monitor the progress of the chlorination reaction?

A: Active monitoring is crucial to prevent over-running the reaction and causing product degradation. Thin Layer Chromatography (TLC) is the most common and convenient method.[6]

  • Procedure: Prepare a TLC plate (silica gel). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A typical mobile phase is a mixture of ether and hexane (e.g., 1:1).[6]

  • Visualization: Visualize the spots under UV light.

  • Interpretation: The reaction is complete when the spot corresponding to the starting lactam is no longer visible in the reaction mixture lane. The product, the imino chloride, will have a higher Rf value (e.g., 0.70) compared to the more polar starting lactam.[6] HPLC can also be used for more precise quantitative monitoring.[5]

Data Summary

ParameterTraditional Method (POCl₃)Modern Method (Vilsmeier Reagent)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Bis(trichloromethyl)carbonate (BTC) + DMF
Additives N,N-dimethylaniline (organic base)[6][5]Catalytic DMF[1]
Solvent Toluene[5]Toluene[1]
Temperature 110-112°C (Reflux)[5]70-112°C[1]
Reaction Time ~6-7 hours[6][5]~3-5 hours[1]
Typical Yield Variable, often lowerConsistently High (>90%)[1]
Key Challenges Harsh conditions, byproducts, phosphorus waste[1][4]Cost of BTC, requires strict anhydrous conditions

Detailed Experimental Protocols

Protocol 1: Traditional Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from literature procedures.[6][5] Always perform a thorough risk assessment before starting any chemical synthesis.

  • Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add dibenzo[b,f][1][3]thiazepine-11(10H)-one (115.0 g, 0.506 mol), toluene (968 parts by weight), and N,N-dimethylaniline (38.0 g, 0.313 mol).[6][5]

  • Addition of POCl₃: Under a nitrogen atmosphere and with vigorous stirring, slowly add phosphorus oxychloride (700 ml, 7.5 mol) to the grey suspension at room temperature over approximately 30 minutes.[6][5]

  • Reaction: Using a heating mantle, heat the mixture to a gentle reflux (approx. 110-112°C).[5] Maintain this temperature for 6-7 hours. The suspension should turn into a clear amber solution.

  • Monitoring: Periodically check the reaction progress using TLC (Silica gel, ether:hexane 1:1) to confirm the absence of the starting lactam.[6]

  • Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Carefully quench the reaction by slowly adding the mixture to ice-water. Separate the organic layer, wash with a sodium bicarbonate solution, then water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the toluene under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., toluene/petroleum ether) to yield 1-Chlorodibenzo[b,f]thiazepine as a solid.[1]

Protocol 2: Milder Chlorination using a Vilsmeier Reagent (BTC/DMF)

This protocol is adapted from a patented, improved method.[1]

  • Setup: Equip a 100 mL three-neck flask with a thermometer, mechanical stirrer, and a nitrogen inlet. Ensure all glassware is anhydrous.

  • Charging Reagents: To the flask, add 10H-dibenzo[b,f][1][3]thiazepin-11-one (6.81 g, 30 mmol), bis(trichloromethyl)carbonate (BTC) (5.94 g, 20 mmol), dimethylformamide (DMF) (0.22 g, 3.0 mmol), and anhydrous toluene (50 mL).[1]

  • Reaction: Heat the reaction mixture to 90°C and maintain for approximately 4 hours.

  • Monitoring: Monitor the reaction via TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure to obtain a viscous brown liquid.[1]

  • Purification: Add fresh toluene to the residue to induce recrystallization, precipitating a solid. Filter the solid product and wash thoroughly with petroleum ether. Dry the product to obtain 1-Chlorodibenzo[b,f]thiazepine as a white solid (typical yield: 91%).[1]

References

  • Clotiapine - wikidoc. (2015, August 18). wikidoc. Available from: [Link]

  • Synthesis of (c) 11-Chloro-dibenzo[b,f][1][3]thiazepine. PrepChem.com. Available from: [Link]

  • Preparation method of 11-chlorodibenzo[b,f][1][3]thiazepine in presence of Vilsmeier reagent. (2014, May 21). Google Patents. Available from:

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2026, February 18). Name Reaction. Available from: [Link]

  • JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1][3]thiazepine. Google Patents. Available from:

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][3]-Thiazepine-11-(10H)-One. Organic Chemistry: An Indian Journal. Available from: [Link]

  • (PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Available from: [Link]

  • Radical Smiles Rearrangement: An Update. National Institutes of Health. Available from: [Link]

  • Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug. (2023, August 23). Organic Communications. Available from: [Link]

  • Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs. Thieme. Available from: [Link]

  • The double Smiles rearrangement in neutral conditions leading to one of 10-(nitropyridinyl)dipyridothiazine isomers. ResearchGate. Available from: [Link]

  • One pot regioselective synthesis of a small library of dibenzo[b,f][1][3]thiazepin-11(10H)-ones via Smiles rearrangement. (2013, February 11). ACS Combinatorial Science. Available from: [Link]

  • “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. (2022, October 31). MDPI. Available from: [Link]

  • Modern Aspects of the Smiles Rearrangement. (2017, July 6). PubMed. Available from: [Link]

  • The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society. Available from: [Link]

  • (PDF) “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. ResearchGate. Available from: [Link]

  • Scheme 45 Synthesis of dibenzo[b,f][1][3]thiazepin-11(10H)-ones via Smiles rearrangement. ResearchGate. Available from: [Link]

  • Clotiapine for acute psychotic illnesses. National Institutes of Health. Available from: [Link]

  • Clotiapine. Wikipedia. Available from: [Link]

  • 11-CHLORO-DIBENZO[B,F][1][3]THIAZEPINE. Allmpus. Available from: [Link]

  • synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf. TSI Journals. Available from: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Institutes of Health. Available from: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available from: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. MDPI. Available from: [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: 1-Chlorodibenzo[b,f]thiazepine Post-Treatment & Operation

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Senior Application Scientist: This guide is designed for professionals in drug development and chemical research. The focus is strictly on the post-synthesis work-up, purification, and safe handling of 1-Chlorodibenzo[b,f]thiazepine. It is presumed that the preceding synthetic steps have been completed. This document does not provide guidance on the synthesis of this compound but rather on the critical downstream processing required to ensure purity, stability, and safety.

Section 1: Safety First - Handling and PPE

Safe handling of crude and purified dibenzothiazepine intermediates is paramount. These compounds, and the reagents used to purify them, require stringent safety protocols.

Q1: What are the essential personal protective equipment (PPE) requirements for handling the crude reaction mixture and the purified product?

A1: A comprehensive PPE strategy is non-negotiable.[1][2][3]

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) is mandatory.[4] Change the outer glove immediately upon contamination or every 30 minutes during extended operations.

  • Gown: A disposable, low-permeability gown with a closed front and elastic cuffs is required.[2][4] Gowns should be discarded after the procedure or if splashed.

  • Eye/Face Protection: Chemical splash goggles in combination with a face shield are necessary, especially during quenching and extraction steps where splashing is a risk.

  • Respiratory Protection: All operations involving the handling of dry powders or volatile organic solvents must be conducted within a certified chemical fume hood. If there is a risk of aerosol generation outside of a primary engineering control, a properly fitted NIOSH-certified respirator is required.[2]

Q2: What are the immediate steps to take in case of a spill?

A2: A spill of the crude reaction mixture or a solution of the product should be treated as a hazardous event.

  • Alert & Evacuate: Notify personnel in the immediate area and restrict access.

  • Don PPE: Before cleanup, don the full PPE described above, including respiratory protection.[5]

  • Contain & Clean: Use a spill kit specifically designed for hazardous chemicals. Absorb liquids with an inert material (e.g., vermiculite or special absorbent pads). For solid spills, gently cover with absorbent material to prevent aerosolization before carefully scooping into a waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a detergent and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of in a clearly labeled, sealed container according to institutional and regulatory guidelines.[4]

Section 2: Post-Synthesis Work-up and Purification Workflow

The transition from a crude reaction mixture to a pure, isolated product is a multi-step process focused on separating the desired compound from unreacted starting materials, byproducts, and catalysts.

Post-Synthesis Workflow cluster_0 Crude Reaction Mixture cluster_1 Work-up & Isolation cluster_2 Purification cluster_3 Final Product start Reaction Completion (Monitored by TLC/HPLC) quench Quenching (e.g., Ice Water, Bicarbonate) start->quench Cool & Transfer extract Liquid-Liquid Extraction (e.g., Toluene/Water) quench->extract Phase Separation wash Aqueous Washes (Brine, Water) extract->wash Remove Impurities dry Drying Organic Layer (e.g., Na2SO4, MgSO4) wash->dry Remove Water concentrate Solvent Removal (Rotary Evaporation) dry->concentrate Yields Crude Solid/Oil purify Purification Step (Crystallization or Chromatography) concentrate->purify Impurity Removal isolate Filtration & Drying (Vacuum Oven) purify->isolate Isolate Solid end_node Pure 1-Chlorodibenzo[b,f]thiazepine isolate->end_node Characterize

Caption: General workflow for post-synthesis work-up and purification.

Section 3: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield After Work-up 1. Incomplete reaction. 2. Product loss during aqueous extraction (e.g., emulsion formation). 3. Product degradation during work-up.1. Before work-up, confirm reaction completion via TLC or HPLC analysis.[6] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite. 3. Avoid overly harsh acidic or basic conditions during washing if the product is unstable. Ensure quenching is performed at a low temperature.
Product is a Dark, Oily Residue Instead of a Solid 1. Presence of significant impurities, which inhibit crystallization. 2. Residual solvent (e.g., toluene, DMF) trapped in the product.1. Purify the crude oil using column chromatography on silica gel.[7][8] A gradient elution with a hexane/ethyl acetate system is a common starting point. 2. Ensure complete solvent removal on the rotary evaporator and then under high vacuum for several hours. Triturating the oil with a non-polar solvent like hexane or petroleum ether can sometimes induce precipitation.[8]
Difficulty Purifying by Column Chromatography 1. Product and a major impurity have very similar polarity. 2. Product is unstable on silica gel.1. Optimize the solvent system for chromatography; a shallow gradient can improve separation.[8] Alternatively, consider recrystallization as the primary purification method.[6] 2. If degradation is suspected, switch to a less acidic stationary phase like neutral alumina or consider a different purification method altogether.
Multiple Unexpected Spots on TLC of Crude Product 1. Formation of side-products (e.g., from oxidation or incomplete cyclization).[8] 2. Degradation of the starting material or product.1. Review the reaction conditions; ensure an inert atmosphere was maintained if reagents are air-sensitive.[8] Careful purification by chromatography is essential to separate byproducts.[9][10] 2. Check the purity of starting materials before the reaction. Avoid excessive heating during the reaction or work-up.

Section 4: Frequently Asked Questions (FAQs)

Q3: What is the standard procedure for quenching the reaction and performing the initial extraction?

A3: After confirming the reaction's completion, the mixture is typically cooled to room temperature. The work-up often involves carefully pouring the reaction mixture into ice-cold water or a dilute aqueous basic solution (like sodium bicarbonate) to neutralize any remaining acidic catalysts or reagents.[11] The product is then extracted into an organic solvent that is immiscible with water, such as toluene or ethyl acetate.[12] The organic layer is separated, washed with water and then brine to remove water-soluble impurities, dried over an anhydrous salt like sodium sulfate, and finally concentrated under reduced pressure.[6][8]

Q4: My product is an oil that refuses to crystallize. What techniques can I try?

A4: When a product is difficult to crystallize, several methods can be attempted:[6][13]

  • Trituration: Stirring or scratching the oil with a spatula in the presence of a small amount of a non-solvent (a liquid in which your product is insoluble, like hexane) can induce nucleation.

  • Solvent Layering: Dissolve your oily product in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Carefully layer a "poor" solvent (e.g., hexane or pentane) on top without mixing. Slow diffusion at the interface can promote crystal growth.[13]

  • Vapor Diffusion: Place your product, dissolved in a small amount of a relatively non-volatile solvent, inside a sealed larger container that holds a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into your product's solution, reducing its solubility and inducing crystallization.[13]

  • Seeding: If you have a tiny crystal of the pure product, adding it to a supersaturated solution can initiate crystallization.[13]

Q5: What is a good solvent system for recrystallizing 1-Chlorodibenzo[b,f]thiazepine?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For dibenzothiazepine derivatives, common solvents include toluene or ethanol.[14] A mixed solvent system, such as ethanol/water, can also be effective.[15] The process involves dissolving the crude solid in a minimal amount of the hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly and undisturbed to form pure crystals, which are then collected by filtration.

Q6: What are the common impurities I should look for, and how are they formed?

A6: Impurities can arise from the starting materials or side reactions. In related syntheses for quetiapine (which uses a similar core), impurities can include unreacted starting materials or intermediates.[9][10] Other potential byproducts could result from over-chlorination or side reactions involving residual reagents from the previous step. Characterization by HPLC and LC-MS is crucial to identify these impurities, which often appear as extra peaks in the chromatogram.[9][10]

References

  • US20060173178A1 - Process for preparing dibenzothiazepine derivatives.
  • Guide for crystallization. (n.d.). [Link]

  • US7671195B2 - Process for preparing dibenzothiazepine compounds.
  • WO2005012274A1 - Process for the preparation of 11-(1-piperazinyl)dibenzo b, f! 1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine.
  • Reddy, G. O., et al. (2007). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 135-145. [Link]

  • CN103788008A - Preparation method of 11-chlorodibenzo[b,f][16][17]thiazepine in presence of Vilsmeier reagent. Google Patents.

  • G. O. Reddy, et al. (2007). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Ingenta Connect. [Link]

  • Purification of synthesis intermediates. Séché Environnement. [Link]

  • Gefen, D. (2022). Handling hazardous drugs in healthcare. American Nurse Journal, 17(9). [Link]

  • ASHP guidelines on handling hazardous drugs. American Society of Health-System Pharmacists. (2018). [Link]

  • Prasad, A. R., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][16][17]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349-4352. [Link]

  • JP2010053044A - Method for producing 11-chlorodibenzo[b,f][16][17]thiazepine. Google Patents.

  • Prasad, A. R., et al. (2013). An improved profess for synthesis of dibenzo-[B,F][16][17]-thiazepine-11-(10H)-one. ResearchGate. [Link]

  • An efficient one pot synthesis of Dibenzo [b, f][16][17] thiazepin-11[10H] - one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. Tsiij.com. [Link]

  • Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 1957-1970. [Link]

  • Safe Work Practices for Handling Hazardous Drugs. WorkSafeBC. [Link]

  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS. University of Toledo. [Link]

  • Friese, C. R., et al. (2019). Safe handling of hazardous drugs. Current Oncology, 26(4), e527-e533. [Link]

  • Kumar, S., et al. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][16][17]thiazepin-11(10H)-ones via Smiles rearrangement. Organic & Biomolecular Chemistry, 11(13), 2133-2136. [Link]

Sources

Technical Support Center: Accelerating the Synthesis of 1-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-Chlorodibenzo[b,f]thiazepine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, with a particular focus on reducing reaction times while maintaining high yield and purity. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles

This section tackles specific issues that may arise during the synthesis of 1-Chlorodibenzo[b,f]thiazepine, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: The Chlorination Reaction is Sluggish, Exceeding Expected Timelines.

Question: My synthesis of 1-Chlorodibenzo[b,f]thiazepine from 10H-dibenzo[b,f][1][2]thiazepin-11-one is taking significantly longer than the literature suggests. What are the primary factors influencing the reaction rate, and how can I expedite the process?

Answer: A slow chlorination reaction is a frequent challenge and can often be attributed to several factors, including the choice of chlorinating agent, reaction temperature, and the presence of catalysts.

Causality Behind Slow Reactions: The conversion of the lactam (10H-dibenzo[b,f][1][2]thiazepin-11-one) to the imino chloride (1-Chlorodibenzo[b,f]thiazepine) proceeds through the formation of a reactive intermediate. The efficiency of this process is highly dependent on the electrophilicity of the chlorinating agent and the reaction's activation energy.

Troubleshooting and Optimization Strategies:

  • Re-evaluate Your Chlorinating Agent:

    • Phosphorus Oxychloride (POCl₃): This is a common and effective reagent. However, its reactivity can be enhanced. The addition of an organic base, such as N,N-dimethylaniline, can accelerate the reaction.[2][3] The base can act as a catalyst and also neutralize any HCl generated, driving the reaction forward.

    • Vilsmeier Reagent: Utilizing a Vilsmeier reagent, which can be generated in situ from reagents like bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF), can offer a milder and often faster alternative to traditional chlorinating agents.[4]

  • Optimize Reaction Temperature:

    • Temperature is a critical parameter. For reactions using phosphorus oxychloride, gentle reflux is typically required.[2] Insufficient temperature will result in a slow conversion rate. Conversely, excessive heat can lead to the formation of impurities. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal balance.[5]

  • Employ Catalysis:

    • The use of an acidic catalyst can effectively accelerate the reaction rate in related dibenzothiazepine syntheses.[1] While the direct chlorination step is not a classic acid-catalyzed reaction, ensuring the preceding steps are optimized with appropriate catalysts can improve the overall efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 10H-dibenzo[b,f][1,4]thiazepin-11-one reagents Select Chlorinating Agent: - POCl₃ with N,N-dimethylaniline - Vilsmeier Reagent (BTC/DMF) start->reagents solvent Choose Anhydrous Solvent (e.g., Toluene) reagents->solvent mix Combine Reactants Under Inert Atmosphere solvent->mix heat Heat to Optimal Temperature (e.g., Reflux) mix->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent (Reduced Pressure) cool->concentrate recrystallize Recrystallize from Appropriate Solvents concentrate->recrystallize product Obtain Pure 1-Chlorodibenzo[b,f]thiazepine recrystallize->product

Caption: Key chlorination step in the synthesis of 1-Chlorodibenzo[b,f]thiazepine.

References

  • [Preparation method of 11-chlorodibenzo[b,f]t[1][2]hiazepine in presence of Vilsmeier reagent. Google Patents.]()

  • [Synthesis of (c) 11-Chloro-dibenzo[b,f]t[1][2]hiazepine. PrepChem.com.]([Link])

  • 1][2]thiazepin-11[10H]. TSI Journals.

  • [An Improved Profess For Synthesis Of Dibenzo-[B,F]-[1][2]Thiazepine-11-(10H)-One.]([Link])

  • [One pot regioselective synthesis of a small library of dibenzo[b,f]t[1][2]hiazepin-11(10H).]([Link])

  • [Method for producing 11-chlorodibenzo[b,f]t[1][2]hiazepine. Google Patents.]()

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 1-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Chlorodibenzo[b,f]thiazepine serves as a critical intermediate in the synthesis of various therapeutic agents, including antipsychotic drugs like Quetiapine. Consequently, a rigorous and well-defined analytical strategy to assess its purity is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile of synthesized 1-Chlorodibenzo[b,f]thiazepine, ensuring it meets the stringent requirements for drug development.

The narrative that follows is grounded in the principle of analytical orthogonality—the practice of using multiple, mechanistically different methods to measure the same attribute. This approach provides a robust and self-validating system, minimizing the risk that an impurity co-eluting or remaining undetected by one method will escape characterization altogether. We will explore the causality behind experimental choices, offering field-proven insights into not just how to perform the analysis, but why specific techniques are chosen for specific challenges.

Understanding the Impurity Profile: A Proactive Approach

Effective purity assessment begins with a theoretical understanding of potential impurities. These can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[1][2][3] A plausible synthesis route for 1-Chlorodibenzo[b,f]thiazepine often involves the chlorination of 10H-dibenzo[b,f][1][4]thiazepin-11-one.[5][6]

This synthetic pathway can introduce specific impurities that a robust analytical workflow must be designed to detect:

  • Unreacted Starting Material: Residual 10H-dibenzo[b,f][1][4]thiazepin-11-one.

  • Over-chlorinated By-products: Dichloro- or other polychlorinated dibenzothiazepine species.

  • Hydrolysis Products: Reversion of the product to the starting material if moisture is present.[7]

  • Reagents and Catalysts: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) or catalysts.[5][6]

  • Residual Solvents: Solvents used during reaction and recrystallization (e.g., toluene, petroleum ether).[5][7]

The following diagram illustrates the relationship between the synthesis pathway and the potential impurity profile.

Caption: Potential impurity sources in the synthesis of 1-Chlorodibenzo[b,f]thiazepine.

Orthogonal Analytical Techniques for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A combination of chromatographic and spectroscopic methods is essential. Below, we compare the most critical techniques, detailing their application to 1-Chlorodibenzo[b,f]thiazepine.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the cornerstone of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For a tricyclic, moderately polar compound like 1-Chlorodibenzo[b,f]thiazepine, a reversed-phase (RP-HPLC) method using a C18 column is the logical starting point. It excels at separating the target compound from non-volatile organic impurities with similar structures, making it ideal for quantification.[8]

Experimental Protocol (RP-HPLC with UV Detection):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is recommended to resolve both early and late-eluting impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient Program:

    • Start at 55% B, hold for 2 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 55% B over 1 min and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm. Monitoring multiple wavelengths helps ensure no impurities are missed if their UV maxima differ from the main peak.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of ACN/Water (50:50) to make a 1 mg/mL stock solution. Dilute further as needed.

  • Quantification: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the API. For higher accuracy, a reference standard is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[9] Its primary role in this context is to detect residual solvents from the synthesis and purification steps.[10] It also serves as an excellent orthogonal technique to HPLC for volatile organic impurities that may not be well-retained on a C18 column. The mass spectrometer provides definitive identification of detected peaks.[11]

Experimental Protocol (Headspace GC-MS):

  • Technique: Headspace (HS) sampling is preferred to avoid injecting non-volatile matrix components onto the GC column.[10]

  • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 min.

  • HS Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-350.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

  • Identification: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle & Rationale: Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[12] Unlike chromatographic techniques that rely on response factors, the integral of an NMR signal is directly proportional to the number of nuclei responsible for the signal.[13] By adding a known amount of a high-purity internal standard, the absolute purity of the target compound can be determined without needing a specific reference standard of the analyte itself.[14] This makes it a truly orthogonal and absolute method.[4]

Experimental Protocol (¹H qNMR):

  • Internal Standard (IS): Choose a high-purity (>99.9%) standard with sharp singlets that do not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized 1-Chlorodibenzo[b,f]thiazepine.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30 seconds is a safe starting point.

    • Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest integral).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity (P) is calculated using the following equation[13]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, and P_std is the purity of the standard.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the primary techniques discussed.

Technique Primary Target Impurities Mode Strengths Limitations
RP-HPLC-UV Non-volatile organic impurities (starting materials, by-products, degradation products)Quantitative (Relative)High resolution for similar structures; robust and widely available; excellent for routine QC.Requires a reference standard for absolute quantification; may not detect highly volatile or non-UV active impurities.
HS-GC-MS Residual solvents; volatile organic impurities.Quantitative & QualitativeExcellent sensitivity for volatiles; MS provides definitive identification.[9]Not suitable for non-volatile or thermally labile compounds.
¹H qNMR All proton-containing impurities; assay/potency.Quantitative (Absolute)Primary method, no analyte-specific standard needed; provides structural information simultaneously.[4][12]Lower sensitivity than chromatography; signal overlap can complicate quantification in complex mixtures.[15]
TLC General screening for organic impurities.QualitativeRapid, low-cost screening tool for monitoring reaction progress.Not quantitative; lower resolution and sensitivity compared to HPLC.
Elemental Analysis Verifies empirical formula (C, H, N, S).QuantitativeConfirms the elemental composition of the bulk material.Provides no information on individual impurities; assumes impurities are a small fraction of the total mass.

Developing a Validated Purity Assessment Strategy

A robust, self-validating workflow integrates these techniques in a logical sequence. The process ensures that the purity of synthesized 1-Chlorodibenzo[b,f]thiazepine is not just measured, but thoroughly understood and defensible from a regulatory perspective.

Caption: Integrated workflow for comprehensive purity assessment.

This strategy ensures that the final purity value is supported by orthogonal data sets. For example, a purity value of 99.8% by HPLC (area percent) should be corroborated by a qNMR assay result of ≥99.5% and confirmation from GC-MS that residual solvents are below the limits defined by ICH Q3C guidelines. Any significant discrepancy between these techniques would trigger an investigation, embodying the principle of a self-validating system.

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like 1-Chlorodibenzo[b,f]thiazepine is a multi-faceted challenge that demands a scientifically sound, multi-technique approach. Relying on a single chromatographic run is insufficient and carries significant risk. By strategically combining the high-resolution separation of HPLC, the specific detection of volatile impurities by GC-MS, and the absolute quantification power of qNMR, researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach not only ensures the quality of the material but also provides the robust, defensible data package required for progression in the drug development pipeline, aligning with the rigorous standards set by regulatory bodies like the ICH.[1][2]

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • qNMR for Purity Determin
  • qNMR for Purity Determination of 2-Acetylfuran: A Compar
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]

  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • Lee, J., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Molecules, 27(7), 2197. [Link]

  • Technical Support Center: Synthesis of 11-Chlorodibenzo[b,f]oxazepine. Benchchem.
  • Preparation method of 11-chlorodibenzo[b,f][1][4]thiazepine in presence of Vilsmeier reagent. (2014, May 21). Google Patents.

  • Method for producing 11-chlorodibenzo[b,f][1][4]thiazepine. (2010, March 11). Google Patents.

Sources

A Researcher's Guide to Comparative Cross-Reactivity Studies of Novel Dibenzothiazepine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of novel antipsychotic drug development, the dibenzothiazepine class of compounds presents a promising avenue for therapeutic innovation. However, a critical step in their preclinical evaluation is the comprehensive assessment of their cross-reactivity profiles.[1][2] Unintended interactions with off-target receptors can lead to a range of adverse effects, undermining the therapeutic potential of an otherwise promising drug candidate.[3][4] This guide provides a comparative framework for conducting rigorous cross-reactivity studies, offering insights into experimental design, data interpretation, and the underlying scientific principles.

The primary goals of a preclinical safety evaluation are to establish a safe initial dose for human trials, identify potential organ toxicity, and define safety parameters for clinical monitoring.[5] Thorough cross-reactivity studies are a cornerstone of this process and are required by regulatory agencies for Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[6][7][8]

I. Foundational In-Vitro Screening: Receptor Binding Assays

The initial step in characterizing the cross-reactivity of novel dibenzothiazepine compounds involves in-vitro receptor binding assays. These assays provide a quantitative measure of a compound's affinity for a wide panel of receptors, ion channels, and transporters.

Causality Behind Experimental Choices: The rationale for beginning with in-vitro binding assays is their high-throughput nature and cost-effectiveness, allowing for the rapid screening of a large number of compounds against a broad panel of potential off-targets.[3][9][10] This initial screen helps to identify potential liabilities early in the drug discovery process, enabling a more focused and resource-efficient approach in subsequent, more complex assays.

Experimental Protocol: Radioligand Binding Assay

A commonly employed method is the radioligand binding assay.[11] This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of the novel dibenzothiazepine compound.

  • Separation: Separate the bound from the unbound radioligand, typically through filtration.[11]

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.[12]

Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD2 Receptor (On-Target)5-HT2A ReceptorH1 Receptorα1-Adrenergic ReceptorM1 Receptor
DBZ-1 1.55.215025800
DBZ-2 2.110.85015>10,000
DBZ-3 0.825.6>10,000120>10,000
Clozapine 1205.06.07.02.0

This table presents hypothetical data for illustrative purposes.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_ligand Prepare Radioligand prep_ligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Separate Bound/ Unbound Ligand incubation->filtration detection Quantify Bound Radioactivity filtration->detection analysis Calculate IC50 and Ki Values detection->analysis

Caption: Workflow of a competitive radioligand binding assay.

II. Functional Characterization: Cellular Assays

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., agonist, antagonist, or inverse agonist activity). Therefore, the next crucial step is to perform cell-based functional assays for the identified off-targets.[13][14][15]

Causality Behind Experimental Choices: Cellular assays provide a more biologically relevant context than purified protein-based assays.[14][16] They allow for the assessment of a compound's effect on intracellular signaling pathways, offering a more comprehensive understanding of its potential pharmacological and toxicological effects.[14][17]

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization)

Many of the relevant off-targets for antipsychotics are GPCRs.[10] A common functional assay for Gq-coupled GPCRs measures changes in intracellular calcium levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target GPCR in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the novel dibenzothiazepine compound.

  • Agonist Stimulation: For antagonist testing, stimulate the cells with a known agonist for the receptor.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.

Data Presentation: Comparative Functional Activity (IC50, nM)

Compound5-HT2A AntagonismH1 Antagonismα1-Adrenergic AntagonismM1 Antagonism
DBZ-1 8.121035950
DBZ-2 15.37522>10,000
DBZ-3 40.2>10,000150>10,000
Clozapine 7.58.210.52.5

This table presents hypothetical data for illustrative purposes.

Diagram: GPCR Signaling Pathway (Gq)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., 5-HT) GPCR Gq-Coupled Receptor Ligand->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response PKC->Response

Caption: Simplified Gq-coupled GPCR signaling pathway.

III. In-Vivo Assessment: Animal Models

While in-vitro and cellular assays are essential for initial screening, in-vivo studies in animal models are necessary to understand the integrated physiological and behavioral consequences of a compound's cross-reactivity profile.[18]

Causality Behind Experimental Choices: Animal models provide a systemic context, allowing for the evaluation of a drug's pharmacokinetic and pharmacodynamic properties, as well as its potential for producing on-target efficacy and off-target side effects.[19][20] The choice of animal model and behavioral paradigm should be guided by the specific off-target liabilities identified in earlier assays.

Experimental Protocol: Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia and can be modulated by various neurotransmitter systems.[21] This makes it a valuable tool for assessing the antipsychotic potential and potential off-target effects of novel compounds.[21]

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals (typically rodents) to the startle chambers.

  • Drug Administration: Administer the novel dibenzothiazepine compound or a vehicle control.

  • Testing Session: Expose the animals to a series of trials, including startle pulses alone and prepulse-plus-pulse trials.

  • Data Recording: Measure the amplitude of the startle response in each trial.

  • Data Analysis: Calculate the percentage of PPI for each animal and compare the effects of the different compounds.

Data Presentation: Effects on Prepulse Inhibition in Rats

Compound (Dose)% PPI (Mean ± SEM)
Vehicle 65 ± 5
DBZ-1 (1 mg/kg) 85 ± 6
DBZ-2 (1 mg/kg) 82 ± 7
DBZ-3 (1 mg/kg) 78 ± 5
Haloperidol (0.1 mg/kg) 88 ± 4*

p < 0.05 compared to vehicle. This table presents hypothetical data for illustrative purposes.

Diagram: Prepulse Inhibition Experimental Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Acclimation Acclimate Animal Drug_Admin Administer Compound Acclimation->Drug_Admin Startle_Session Present Auditory Stimuli Drug_Admin->Startle_Session Record_Response Measure Startle Amplitude Startle_Session->Record_Response Calculate_PPI Calculate % PPI Record_Response->Calculate_PPI Compare_Groups Statistical Analysis Calculate_PPI->Compare_Groups

Caption: Workflow for a prepulse inhibition experiment.

IV. Tissue Cross-Reactivity Studies

To further investigate potential off-target binding in a more physiologically relevant context, tissue cross-reactivity (TCR) studies are performed.[6][22] These studies use immunohistochemistry (IHC) to visualize the binding of the test compound to a panel of human and/or animal tissues.[22][23]

Causality Behind Experimental Choices: TCR studies are crucial for identifying unintended binding sites, which can help predict potential organ-specific toxicities.[7][22] They are an essential component of the preclinical safety assessment package submitted to regulatory authorities.[22][23]

Experimental Protocol: Immunohistochemistry

Step-by-Step Methodology:

  • Tissue Selection: Obtain a comprehensive panel of normal human tissues from at least three unrelated donors.[7]

  • Tissue Preparation: Prepare frozen tissue sections.

  • Staining: Stain the tissue sections with the novel dibenzothiazepine compound (often labeled for detection) at two different concentrations.[7] Include appropriate positive and negative controls.

  • Microscopic Evaluation: A board-certified pathologist evaluates the staining intensity and distribution in each tissue.[7]

  • Reporting: Compile a comprehensive report detailing the binding profile of the compound across all tissues.

Data Presentation: Summary of Tissue Cross-Reactivity Findings

TissueDBZ-1 StainingDBZ-2 StainingDBZ-3 Staining
Brain (Cortex) +++ (Neuronal)+++ (Neuronal)+++ (Neuronal)
Liver -+ (Hepatocytes)-
Kidney ---
Heart + (Myocytes)++ (Myocytes)-
Lung ---

Staining intensity is graded as - (negative), + (weak), ++ (moderate), or +++ (strong). This table presents hypothetical data for illustrative purposes.

V. Conclusion: Synthesizing a Comprehensive Cross-Reactivity Profile

A thorough understanding of a novel dibenzothiazepine compound's cross-reactivity is paramount for its successful development. By employing a multi-tiered approach that progresses from high-throughput in-vitro screening to more complex cellular and in-vivo models, researchers can build a comprehensive profile of a compound's on- and off-target activities. This systematic evaluation allows for the early identification and mitigation of potential safety liabilities, ultimately facilitating the development of safer and more effective antipsychotic medications.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Providien. [Link]

  • Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath. [Link]

  • Animal Models in Psychiatry. Ace Therapeutics. [Link]

  • Preclinical models of antipsychotic drug action. British Journal of Pharmacology. [Link]

  • Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Histowiz. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • Animal models for the evaluation of antipsychotic agents. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Preclinical research strategies for drug development. AMS Biotechnology. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Sartorius. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing. Clinical Therapeutics. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. [Link]

  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. [Link]

  • Safety Guidelines. International Council for Harmonisation. [Link]

  • Benzodiazepine. Wikipedia. [Link]

  • Benzodiazepine Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • Preclinical safety testing of new drugs. Annals of Clinical & Laboratory Science. [Link]

  • Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics. [Link]

  • A Component of the Puzzle, When Attempting to Understand Antipsychotics: A Theoretical Study of Chemical Reactivity Indexes. Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. ResearchGate. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap. [Link]

  • Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLoS Genetics. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ResearchGate. [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ChemRxiv. [Link]

Sources

Iridium-catalyzed asymmetric hydrogenation of dibenzo[b,f]thiazepines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Chirality in 7-Membered Rings: A Comparative Guide to the Asymmetric Hydrogenation of Dibenzo[b,f][1,4]thiazepines

Target Audience: Researchers, Application Scientists, and Medicinal Chemists.

The dibenzo[b,f][1,4]thiazepine architecture is a profoundly important scaffold in central nervous system (CNS) pharmacology, notoriously serving as the structural backbone for atypical antipsychotics like quetiapine and clotiapine [1]. While non-chiral derivatives have dominated the clinic, the synthesis of enantiomerically enriched 10,11-dihydrodibenzo[b,f][1,4]thiazepines unlocks entirely new vectors for structure-activity relationship (SAR) studies.

However, translating transition metal-catalyzed asymmetric hydrogenation (AH) from standard 5- or 6-membered imines to 7-membered thiazepines poses severe structural challenges. As a Senior Application Scientist, I evaluate here the leading catalytic solutions—focusing predominantly on the high-performing Iridium-catalyzed methodologies—comparing their efficiencies, mechanistic idiosyncrasies, and operational protocols.

The Core Challenge: Conformationally Fluxional Substrates

Why is stereocontrol so difficult in 7-membered heterocyclic imines? Unlike rigid planar geometries, 7-membered rings exhibit extreme conformational flexibility, rapidly interconverting between boat and twist-boat conformations in solution. This fluxional nature complicates the trajectory of the transition metal, preventing the chiral ligand from effectively shielding one enantiofacial plane of the C=N bond.

To override this, highly active Iridium (Ir) catalysts bearing sterically demanding bidentate ligands—combined with precise additives (e.g., Iodine or Brønsted acids)—must be deployed to form a highly rigid transition state, forcing the substrate to bind in a single, defined orientation [1][2].

Performance Comparison: Evaluating Catalytic Alternatives

The following table synthesizes the quantitative performance metrics of the industry-standard methodologies for the asymmetric hydrogenation of dibenzo[b,f][1,4]thiazepines.

Catalyst SystemChiral Ligand TypeKey AdditiveH₂ PressureYieldEnantioselectivity (ee)Mechanism of Action
Iridium (Ir) [1](R)-SynPhos (Diphosphine)I₂ (10 mol%)40 bar>90%Up to 96%I₂ triggers oxidative cleavage of Ir-Cl dimers, forming highly active Ir(III)-iodide bridging species.
Iridium (Ir) [2]P-OP (Octahydrobinol)HCl (10 mol%)80 bar>95%Up to 97%Brønsted acid protonates the cyclic imine, yielding a highly electrophilic, conformationally tighter iminium ion.
Ruthenium (Ru) [3]Ru/Diamine ComplexChiral Counteranion50 bar99%Up to 99%Outer-sphere hydride transfer governed by electrostatic interaction with a chiral counteranion (TRIP).

Insight: While both Iridium systems offer superb conversions and high enantiomeric excess, the Ir/P-OP system relies on acid-activated iminium formation [2]. Conversely, the (R)-SynPhos system relies on halogen-mediated pre-catalyst activation, making it remarkably robust against substrate basicity [1]. The recent Ruthenium/diamine approach represents a highly effective alternative, notably leaning on chiral counteranion regulation to maximize ee [3].

Mechanistic Pathway Visualization

To understand how these Ir-complexes overcome the 7-membered ring's flexibility, we must analyze the catalytic cycle. The diagram below illustrates the sequence of catalyst activation and stereocontrolling hydride transfer.

AsymmetricHydrogenationMechanism Precatalyst Precatalyst Assembly [Ir(COD)Cl]2 + Chiral Ligand AdditiveActivation Additive Activation (I2: Oxidative Addition | HCl: Protonation) Precatalyst->AdditiveActivation ActiveHydride Active Iridium Hydride [Ir(III)-H*] AdditiveActivation->ActiveHydride H2 gas (Heterolytic cleavage) SubstrateBinding Conformationally Fluxional Imine Coordinates to Catalyst ActiveHydride->SubstrateBinding Substrate Entry TransitionState Enantiofacial Discrimination (Migratory Insertion) SubstrateBinding->TransitionState Steric Locking via Chiral Ligand TransitionState->ActiveHydride Catalyst Regeneration Product Chiral Dihydrodibenzothiazepine (Up to 97% ee) TransitionState->Product Reductive Elimination

Catalytic cycle mapping the transformation from a fluxional 7-membered imine to a rigid chiral product.

Experimental Workflows: Self-Validating Protocols

Below is the optimized methodology for the Iridium-catalyzed AH of dibenzo[b,f][1,4]thiazepines, grounded in the system developed by Zhou and colleagues [1], adapted to ensure absolute replicability and self-validation at the bench.

Protocol: Iridium/(R)-SynPhos-Catalyzed Hydrogenation

Objective: Synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]thiazepines.

Step 1: Reagent Preparation & Degassing

  • Action: Inside an argon-filled glovebox, combine [Ir(COD)Cl]₂ (1.0 mol%) and (R)-SynPhos (2.2 mol%) in anhydrous, degassed dichloromethane (DCM).

  • Causality: Iridium(I) precatalysts are extraordinarily sensitive to dissolved O₂. Failure to utilize rigorous freeze-pump-thaw degassing will lead to irreversible formation of catalytically dead Ir-peroxo complexes, stunting conversion before the reaction even begins.

Step 2: Catalyst Pre-activation

  • Action: Stir the resulting mixture at room temperature for 30 minutes, then add 10 mol% of elemental Iodine (I₂).

  • Causality: I₂ acts as a potent activator, cleaving the unreactive chloride-bridged iridium dimer to generate a highly active mononuclear Ir-I species. The large atomic radius of iodine also imposes additional steric bulk around the metal center, dramatically amplifying enantioselectivity during hydride insertion [1].

Step 3: Substrate Addition & Hydrogenation

  • Action: Add the targeted dibenzo[b,f][1,4]thiazepine (1.0 equiv) to the activated catalyst solution. Transfer the vial to a high-pressure stainless steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 40 bar (approx. 600 psi). Stir at room temperature for 12–24 hours.

Step 4: Self-Validation and Quality Control

  • Action: Depressurize the reactor slowly. Before committing to chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination, extract a 0.1 mL crude aliquot for immediate ¹H NMR analysis.

  • Causality & Validation: This step isolates conversion from enantioselectivity. A successful reaction will show the complete disappearance of the characteristic downfield imine proton signal (δ 8.2–8.6 ppm) and the emergence of a newly formed methine proton at the C11 position (δ 4.5–5.0 ppm). If the imine peak persists, the catalyst was quenched prematurely (likely due to trace moisture), and chiral analysis will only yield falsely optimistic product ratios.

Conclusion & Recommendations

When synthesizing chiral dibenzothiazepine therapeutics, Iridium-catalyzed systems relying on (R)-SynPhos or phosphine-phosphite (P-OP) ligands currently provide the most robust industrial approach. The mandatory inclusion of halogen or acid additives acts as the key mechanistic toggle, effectively arresting the fluxional behavior of the 7-membered heterocyclic core. If high-pressure H₂ infrastructure is unavailable, newer Ruthenium/diamine systems utilizing chiral counteranions offer a competitive albeit more mechanistically complex alternative.

References

  • Guo, R.-N., Gao, K., Ye, Z.-S., Shi, L., Li, Y., & Zhou, Y.-G. (2013). "Iridium-Catalyzed Asymmetric Hydrogenation of Dibenzo[b,f][1,4]thiazepines." Pure and Applied Chemistry, 85(4), 843-849. URL: [Link]

  • Balakrishna, B., Bauzá, A., Frontera, A., & Vidal-Ferran, A. (2016). "Asymmetric Hydrogenation of Seven-Membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity." Chemistry - A European Journal, 22(30), 10607-10613. URL: [Link]

  • Zhang, S., Chen, F., & He, Y.-M. et al. (2023). "Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts." New Journal of Chemistry, 47(24), 11492-11497. URL: [Link]

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-Chlorodibenzo[b,f]thiazepine

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond the bench, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine, a heterocyclic compound that requires meticulous handling due to its chemical properties and potential hazards. Our commitment is to empower you with the knowledge to manage this process safely, ensuring the protection of both personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

1-Chlorodibenzo[b,f][1][2]thiazepine is a chlorinated dibenzothiazepine derivative. Its hazard profile, as identified in safety data sheets and chemical databases, necessitates a cautious approach to its disposal. The compound is generally classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[3]. Furthermore, some data suggests it may be suspected of causing genetic defects and posing a risk to fertility or an unborn child, alongside being harmful to aquatic life with long-lasting effects.

From a regulatory standpoint, while not always explicitly listed, chlorinated pharmaceutical waste often falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This means its disposal is not a matter of simple discarding but requires a structured waste management plan.

Core Disposal Strategy: High-Temperature Incineration

The primary and most effective method for the disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine is high-temperature incineration. This method ensures the complete destruction of the organic molecule, mitigating its potential environmental impact.

The rationale for this approach lies in the chemical structure of the compound. The presence of a chlorine atom means that combustion will produce hydrogen chloride (HCl) gas, in addition to oxides of carbon, nitrogen, and sulfur. Therefore, the incineration facility must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize the acidic gases generated.

Operational Parameters for Incineration:

ParameterRecommended ValueRationale
Combustion Temperature 850°C to 1200°C[4]Ensures complete thermal destruction of the organic compound.
Higher Temperature for Halogenated Waste ≥ 1100°CFor waste containing more than 1% halogenated organic substances, a higher temperature is required to ensure the complete breakdown of potentially toxic byproducts[2][5].
Residence Time 0.5 to 2.0 seconds (for liquids)[6]Sufficient time at high temperature is crucial for complete combustion.
Oxygen Excess ~1-40%To ensure complete oxidation of the organic material[7].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Do not mix 1-Chlorodibenzo[b,f][1][2]thiazepine waste with non-hazardous laboratory trash.

  • Segregate it from other chemical waste streams unless they are compatible and destined for the same incineration process.

  • If the compound was used in solutions with other hazardous materials (e.g., solvents), the entire mixture should be treated as hazardous waste.

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically resistant container for accumulating 1-Chlorodibenzo[b,f][1][2]thiazepine waste. For solid waste, a securely sealed polyethylene container is suitable.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "1-Chlorodibenzo[b,f][1][2]thiazepine"

    • The CAS Number: 13745-86-3

    • The hazard pictograms (e.g., harmful, irritant).

    • The date when the waste was first added to the container.

Step 3: On-site Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly strong oxidizing agents.

  • The storage area should have secondary containment to manage any potential spills.

Step 4: Arrange for Licensed Disposal

  • Engage a licensed hazardous waste disposal contractor. These companies have the expertise and permits to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Provide the contractor with the Safety Data Sheet (SDS) for 1-Chlorodibenzo[b,f][1][2]thiazepine and a detailed inventory of the waste.

Step 5: Documentation

  • Maintain meticulous records of all waste generated and disposed of. This includes:

    • The amount of waste generated.

    • The dates of accumulation and pickup.

    • Copies of the waste manifest provided by the disposal contractor.

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine.

DisposalWorkflowStartWaste Generation(1-Chlorodibenzo[b,f][1,4]thiazepine)SegregateSegregate asHazardous WasteStart->SegregateLabelLabel Container CorrectlySegregate->LabelStoreStore Safelyin Designated AreaLabel->StoreContactContact LicensedHazardous Waste ContractorStore->ContactIncinerateHigh-Temperature Incineration(≥ 1100°C)Contact->IncinerateDocumentComplete Waste Manifest& Maintain RecordsIncinerate->DocumentEndDisposal CompleteDocument->End

Caption: Decision workflow for the disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine.

Alternative Disposal Considerations: Chemical Treatment

While high-temperature incineration is the most robust and recommended disposal method, chemical degradation can be a viable alternative in specific, controlled laboratory settings for small quantities. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, have been shown to be effective in degrading related benzodiazepine structures[8][9][10].

Principle of UV/H₂O₂ Treatment:

This method relies on the generation of highly reactive hydroxyl radicals (•OH) from the photolysis of hydrogen peroxide (H₂O₂). These radicals can non-selectively attack and break down organic molecules.

Experimental Protocol for Small-Scale Degradation (for research purposes only):

Caution: This procedure should only be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

  • Preparation: In a quartz reaction vessel, dissolve a small, known quantity of 1-Chlorodibenzo[b,f][1][2]thiazepine in an appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent like acetonitrile if solubility is an issue).

  • Reagent Addition: Add a stoichiometric excess of hydrogen peroxide (e.g., 100 µM H₂O₂ for a low concentration of the target compound)[8][9].

  • UV Irradiation: Place the vessel in a photochemical reactor equipped with a UV lamp (e.g., 254 nm).

  • Monitoring: Monitor the degradation of the parent compound over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Quenching and Disposal: Once the degradation is complete, any residual hydrogen peroxide should be quenched (e.g., with sodium bisulfite). The resulting solution must still be assessed for hazardous byproducts before final disposal, which may still require incineration depending on the degradation products formed.

It is crucial to note that the degradation products of 1-Chlorodibenzo[b,f][1][2]thiazepine via this method are not well-characterized in publicly available literature. Therefore, this approach should be considered a research-level treatment rather than a routine disposal method. Thermal decomposition of related chlorinated compounds can produce a variety of toxic byproducts, including chlorobenzenes and other chlorinated hydrocarbons[11][12][13].

Conclusion

The responsible disposal of 1-Chlorodibenzo[b,f][1][2]thiazepine is a critical aspect of laboratory safety and environmental stewardship. High-temperature incineration by a licensed contractor is the most definitive and recommended method to ensure its complete destruction. By following a rigorous protocol of segregation, labeling, safe storage, and documented disposal, researchers can ensure they are meeting their regulatory obligations and protecting the scientific community and the wider environment.

References

  • British Pharmacopoeia. (2016, September 14). Safety data sheet. Retrieved from [Link]

  • European Commission. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • US Bio-Clean. (2018, March 26). How to Properly Dispose of Pharmaceutical Waste in 6 Steps. Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Daniels Health. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide. Retrieved from [Link]

  • EPA. (n.d.). On-Site Incineration: Overview of Superfund Operating Experience. Retrieved from [Link]

  • EPA. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Environment and Climate Change Canada. (2019, March 22). Fact sheet: Incineration. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of diazepam and related benzodiazepines during chlorination. Retrieved from [Link]

  • PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • MDPI. (2024, November 9). Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources. Retrieved from [Link]

  • EPA. (2026, February 7). RCRA Appendix VII - List Details. Retrieved from [Link]

  • PubChem. (n.d.). 11-Chlorodibenzo(b,f)(1,4)thiazepine. Retrieved from [Link]

  • Frontiers. (2021, October 18). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Retrieved from [Link]

  • Frontiers. (2021, October 19). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2020, September 5). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2021, October 19). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Retrieved from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved from [Link]

  • Figshare. (2025, May 8). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Retrieved from [Link]

  • PubMed. (2019, September 15). Influence of UV dose on the UV/H2O2 process for the degradation of carbamazepine in wastewater. Retrieved from [Link]

  • Redalyc. (n.d.). Advanced oxidation process H2O2/UV combined with anaerobic digestion to remove chlorinated organics from bleached kraft. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.